Chemerin-9, Mouse
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H68N10O12/c1-30(2)24-39(59-45(66)35(52)25-32-14-7-4-8-15-32)50(71)61-23-13-20-41(61)49(70)54-28-43(64)56-36(21-22-42(53)63)46(67)58-37(26-33-16-9-5-10-17-33)47(68)55-31(3)44(65)57-38(27-34-18-11-6-12-19-34)48(69)60-40(29-62)51(72)73/h4-12,14-19,30-31,35-41,62H,13,20-29,52H2,1-3H3,(H2,53,63)(H,54,70)(H,55,68)(H,56,64)(H,57,65)(H,58,67)(H,59,66)(H,60,69)(H,72,73)/t31-,35-,36-,37-,38-,39-,40-,41-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNIVNOHMNNKET-YOPQPAPTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)O)NC(=O)C(CC4=CC=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H68N10O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1013.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Physiological Role of Chemerin-9 in Mouse Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physiological role of Chemerin-9, a bioactive peptide derived from the chemerin protein, as demonstrated in various mouse models. Chemerin-9 has emerged as a critical modulator of metabolic and inflammatory processes, often exerting distinct, and sometimes opposing, effects to its precursor protein. This document summarizes key quantitative findings, details common experimental protocols, and visualizes the underlying signaling pathways to support further research and therapeutic development.
Core Physiological Roles of Chemerin-9
Chemerin-9 is the nine-amino-acid C-terminal peptide of the full-length chemerin protein and is a potent agonist for the G protein-coupled receptor, Chemokine-like Receptor 1 (CMKLR1, also known as ChemR23).[1] Research in mouse models has primarily focused on two key areas: metabolic regulation and inflammation, particularly in the context of cardiovascular disease.
Metabolic Regulation
In mouse models of metabolic dysfunction, Chemerin-9 has demonstrated a protective role. Studies using models of pancreatogenic diabetes mellitus (PDM) show that administration of Chemerin-9 can significantly improve glucose homeostasis. This is in contrast to the full-length chemerin protein, which is often associated with exacerbated glucose intolerance in obese and diabetic mice.[2][3]
The therapeutic effects in PDM mice are linked to the upregulation of key genes involved in glucose transport and pancreatic function, such as Glucose Transporter 2 (GLUT2) and Pancreatic and Duodenal Homeobox 1 (PDX1).[2][4] By activating CMKLR1, Chemerin-9 appears to restore signaling pathways that enhance glucose uptake and insulin sensitivity.[2]
Anti-Inflammatory and Vasculoprotective Effects
A significant body of research highlights the anti-inflammatory properties of Chemerin-9, particularly in the context of atherosclerosis. In apolipoprotein E-deficient (ApoE-/-) mice, a standard model for studying atherosclerosis, Chemerin-9 administration has been shown to reduce the development of atherosclerotic plaques.[1][5][6]
The mechanism involves the suppression of inflammatory processes within the vasculature. Chemerin-9 can attenuate the tumor necrosis factor-alpha (TNF-α)-induced expression of adhesion molecules on endothelial cells, thereby reducing the recruitment of monocytes to the vessel wall.[1] Furthermore, it suppresses macrophage foam cell formation and inhibits the migration and proliferation of vascular smooth muscle cells, all of which are critical events in the progression of atherosclerosis.[1][5] Studies have also shown that Chemerin-9 treatment can suppress inflammatory cell infiltration and neovascularization in models of abdominal aortic aneurysm.[7]
Quantitative Data from Mouse Models
The following tables summarize key quantitative data from representative studies, illustrating the effects of Chemerin-9 administration in mouse models of metabolic and cardiovascular disease.
Table 1: Effects of Chemerin-9 on Glucose Metabolism in a Pancreatogenic Diabetes Mellitus (PDM) Mouse Model
| Parameter | Control Group (PDM) | Chemerin-9 Treated (PDM) | P-value | Reference |
| Fasting Plasma Glucose (mmol/L) | 15.8 ± 1.2 | 10.1 ± 0.9 | <0.05 | [8] |
| Postprandial Plasma Glucose (mmol/L) | 24.5 ± 1.8 | 16.2 ± 1.5 | <0.05 | [8] |
| HOMA-IR | 5.2 ± 0.6 | 3.1 ± 0.4 | <0.05 | [8] |
| Data presented as mean ± SEM. HOMA-IR: Homeostatic Model Assessment for Insulin Resistance. PDM model mice received treatment for 42 days. |
Table 2: Effects of Chemerin-9 on Atherosclerosis in ApoE-/- Mice
| Parameter | Control Group (ApoE-/-) | Chemerin-9 Treated (ApoE-/-) | P-value | Reference |
| Aortic Atherosclerotic Lesion Area (%) | 15.2 ± 3.5 | 8.9 ± 2.1 | <0.05 | [1][6] |
| Intraplaque Macrophage Content (%) | 35.6 ± 4.1 | 21.3 ± 3.8 | <0.05 | [1] |
| Intraplaque Smooth Muscle Cell Content (%) | 18.9 ± 2.7 | 10.5 ± 2.2 | <0.05 | [1] |
| Data presented as mean ± SEM. ApoE-/- mice were fed a high-cholesterol diet and received a 4-week infusion of Chemerin-9. |
Key Experimental Protocols
Detailed and standardized methodologies are crucial for the reproducibility of findings in mouse models. The following sections describe common protocols used in Chemerin-9 research.
Intraperitoneal Glucose Tolerance Test (IPGTT)
This protocol is used to assess how quickly a mouse can clear a glucose load from its blood, providing a measure of glucose tolerance and insulin sensitivity.
-
Animal Preparation: Mice (e.g., C57BL/6, ob/ob, or db/db) are fasted overnight for approximately 16-18 hours with free access to water.[9]
-
Baseline Measurement: A baseline blood sample (time 0) is collected from the tail vein or saphenous vein to measure fasting blood glucose using a glucometer.[10]
-
Glucose Administration: A sterile solution of D-glucose (typically 2 mg/g of body weight) is injected intraperitoneally (IP). The substance being tested (e.g., Chemerin-9 or vehicle control) can be co-injected with the glucose.[9][10]
-
Blood Sampling: Blood samples are collected at specific time points after the glucose injection, commonly at 15, 30, 45, 60, 90, and 120 minutes.[9][10]
-
Data Analysis: Blood glucose concentrations are plotted against time. The area under the curve (AUC) is often calculated to provide a quantitative measure of glucose intolerance.
Quantification of Aortic Atherosclerosis (En Face Method)
This method provides a gross quantification of atherosclerotic lesion area across the surface of the entire aorta.
-
Animal Perfusion: Anesthetized mice are euthanized, and the circulatory system is perfused via the left ventricle with phosphate-buffered saline (PBS) to flush out blood, followed by a fixative such as 4% paraformaldehyde.[11]
-
Aorta Dissection: The entire aorta, from the aortic root to the iliac bifurcation, is carefully dissected from the surrounding tissues.[11]
-
Adventitial Cleaning: The aorta is cleaned of any remaining periadventitial fat and connective tissue under a dissecting microscope.
-
Aorta Pinning: The aorta is cut longitudinally, opened, and pinned flat onto a black wax or silicone surface with the intimal surface facing up.[12]
-
Lipid Staining: The pinned aorta is stained with a lipid-soluble dye, such as Oil Red O or Sudan IV, which specifically stains the neutral lipids within atherosclerotic plaques, turning them red or orange.[12][13]
-
Imaging and Analysis: The stained aorta is photographed with a digital camera, including a ruler for scale.[11] Image analysis software (e.g., ImageJ) is used to measure the total surface area of the aorta and the area covered by stained lesions. The lesion area is typically expressed as a percentage of the total aortic surface area.[13]
Signaling Pathways and Experimental Workflow
Chemerin-9/CMKLR1 Signaling Pathway
Chemerin-9 binding to its receptor, CMKLR1, a Gαi-coupled receptor, initiates several downstream signaling cascades that are central to its physiological effects. This activation leads to the inhibition of adenylyl cyclase and subsequent reduction in cAMP levels. Simultaneously, it triggers the activation of key pro-survival and anti-inflammatory pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.[14][15] These pathways are crucial for mediating cellular responses like cell survival, proliferation, and the modulation of inflammatory gene expression.
Experimental Workflow: In Vivo Atherosclerosis Study
The following diagram outlines a typical experimental workflow for assessing the impact of Chemerin-9 on the development of atherosclerosis in ApoE-/- mice. This process involves a controlled diet, chronic administration of the peptide, and subsequent tissue analysis.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Regulatory effect of chemerin and therapeutic efficacy of chemerin-9 in pancreatogenic diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Regulatory effect of chemerin and therapeutic efficacy of chemerin‑9 in pancreatogenic diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemerin-9, a potent agonist of chemerin receptor (ChemR23), prevents atherogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemerin-9 Attenuates Experimental Abdominal Aortic Aneurysm Formation in ApoE-/- Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Measurement of Mouse Atherosclerotic Lesion Size: En Face Analysis of Aortic Lesions [protocols.io]
- 12. Quantification of Atherosclerosis in Mice [jove.com]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemerin-9 Mouse Signaling Pathway Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the signaling pathways activated by the mouse Chemerin-9 peptide. It details the molecular interactions, downstream signaling cascades, quantitative data on receptor activation, and methodologies for key experimental protocols.
Introduction to Chemerin-9
Chemerin is an adipokine—a signaling protein derived from adipose tissue—that plays a crucial role in regulating inflammation, adipogenesis, and energy metabolism.[1][2][3] It is synthesized as an inactive precursor, preprochemerin, which undergoes proteolytic cleavage to become active.[4][5] The C-terminal nonapeptide of the most active form of mouse chemerin (residues 148-156) is known as Chemerin-9.[6] This stable and potent peptide agonist recapitulates many of the biological functions of the full-length protein, making it a valuable tool for research and a potential therapeutic agent.[1][7] Chemerin-9 exerts its effects by binding to a specific set of G protein-coupled receptors (GPCRs), primarily the chemokine-like receptor 1 (CMKLR1).[1]
Chemerin-9 Receptors in the Mouse
In mice, Chemerin-9 interacts with three distinct receptors, each with a unique functional role:
-
Chemokine-like Receptor 1 (CMKLR1 or ChemR23): This is the primary signaling receptor for Chemerin-9.[1][8] As a Gαi/o-coupled GPCR, its activation initiates multiple downstream signaling cascades that mediate the peptide's effects on chemotaxis, inflammation, and metabolism.[1][9] CMKLR1 is highly expressed in innate immune cells like macrophages and dendritic cells, as well as in adipocytes.[1][2][8]
-
G Protein-Coupled Receptor 1 (GPR1): GPR1 is a second signaling receptor that binds chemerin with high affinity.[10][11] While it also interacts with Chemerin-9, its signaling outcomes differ from CMKLR1. GPR1 activation by chemerin leads to efficient β-arrestin recruitment and receptor internalization but weak G-protein activation.[12][13] It has been shown to signal through a RhoA/ROCK pathway and contributes to glucose homeostasis in obese mice.[14]
-
C-C Motif Chemokine Receptor-Like 2 (CCRL2): CCRL2 is an atypical chemokine receptor that binds chemerin but does not activate intracellular signaling pathways.[15][16][17] Its primary function is to act as a "decoy" or presentation receptor.[15][17] CCRL2 sequesters chemerin, increasing its local concentration on the cell surface and presenting it to CMKLR1 on adjacent cells, thereby modulating the biological response.[15][18]
Quantitative Data: Receptor Activation and Biological Activity
The following table summarizes key quantitative data regarding the potency of mouse Chemerin-9 in various functional assays.
| Ligand | Receptor/Target | Assay Type | Cell/Tissue Type | Potency Value | Source |
| Chemerin-9, Mouse | CMKLR1 (ChemR23) | Agonist Activity | Not specified | EC₅₀ = 42 nM | [6] |
| This compound | Not specified | Basal Lipolysis Reduction | Primary Mouse White Adipocytes | IC₅₀ = 3.3 nM | [6] |
Core Signaling Pathways
CMKLR1 Signaling Cascade
Activation of CMKLR1 by Chemerin-9 triggers a canonical Gαi/o-coupled signaling pathway, leading to both pro- and anti-inflammatory effects depending on the context.[1][19]
-
G-Protein Activation: Chemerin-9 binding to CMKLR1 induces a conformational change, leading to the dissociation of the heterotrimeric G-protein into Gαi/o and Gβγ subunits.[9]
-
Inhibition of cAMP Production: The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[9]
-
PI3K/Akt Pathway: The Gβγ subunit can activate the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and metabolism.[9][20]
-
MAPK Pathway Activation: Chemerin-9 stimulates the phosphorylation and activation of Extracellular signal-regulated kinases (ERK1/2).[20] This activation is complex and can be mediated through both G-protein-dependent mechanisms and β-arrestin recruitment.[9]
-
Calcium Mobilization: The pathway can also involve Phospholipase C (PLC) activation, leading to the generation of inositol trisphosphate (IP3) and subsequent release of calcium from intracellular stores.[9]
-
β-Arrestin Recruitment: Following activation, β-arrestins are recruited to the receptor. This process not only mediates receptor desensitization and internalization but also initiates G-protein-independent signaling, contributing to the activation of the MAPK pathway.[9]
Caption: Chemerin-9 signaling cascade via the CMKLR1 receptor.
GPR1 Signaling Pathway
The GPR1 receptor exhibits biased agonism. While it binds chemerin, it is less efficient at activating G-proteins compared to CMKLR1.[21] Its signaling is more prominently associated with β-arrestin recruitment and pathways regulating cell migration.[14][21]
-
β-Arrestin Recruitment: Chemerin-9 binding to GPR1 potently recruits β-arrestin 1 and 2.[21]
-
RhoA/ROCK Pathway: In some cell types, chemerin activation of GPR1 enhances cell migration through a RhoA/Rho-associated protein kinase (ROCK) dependent pathway.[14]
-
ERK Activation: GPR1 can also mediate the phosphorylation of ERK1/2, a process that is dependent on β-arrestin 2.[13]
The Role of the CCRL2 Receptor
CCRL2 functions as a non-signaling receptor that modulates chemerin availability.
Caption: Overview of Chemerin-9 interactions with its three receptors.
Detailed Experimental Protocols
This section provides methodologies for key experiments used to investigate Chemerin-9 signaling in mouse models or cell lines.
β-Arrestin Recruitment Assay (Bioluminescence Resonance Energy Transfer - BRET)
This assay measures the proximity between a receptor and β-arrestin upon ligand stimulation, indicating receptor activation.
-
Principle: The receptor is fused to a Venus fluorescent protein (acceptor), and β-arrestin is fused to a Renilla luciferase (RLuc) enzyme (donor). When Chemerin-9 brings the receptor and β-arrestin into close proximity (<10 nm), energy is transferred from the luciferase to the fluorescent protein, generating a detectable BRET signal.[13]
-
Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS. Cells are co-transfected with plasmids encoding the mouse receptor-Venus fusion protein and the mouse β-arrestin-RLuc fusion protein using a suitable transfection reagent.
-
Assay Procedure:
-
24 hours post-transfection, harvest cells and seed them into a white, 96-well microplate.
-
Culture for an additional 24 hours.
-
Incubate cells with the luciferase substrate (e.g., 5 µM EnduRen™) for at least 2 hours in the dark.
-
Stimulate cells with varying concentrations of mouse Chemerin-9 peptide.
-
Measure luminescence at two wavelengths simultaneously using a microplate reader equipped for BRET analysis (e.g., emission at ~480 nm for RLuc and ~530 nm for Venus).
-
-
Data Analysis: The BRET ratio is calculated as (Emission at 530 nm) / (Emission at 480 nm). Data are typically normalized to the vehicle control, and dose-response curves are generated using non-linear regression to determine EC₅₀ values.
Caption: Experimental workflow for a BRET-based β-arrestin assay.
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol is used to detect the activation of the MAPK signaling pathway by measuring the phosphorylation of ERK1/2.
-
Cell Culture and Stimulation:
-
Culture mouse macrophages (e.g., RAW 264.7) or other relevant cells to ~80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal phosphorylation levels.
-
Treat cells with mouse Chemerin-9 at desired concentrations for various time points (e.g., 0, 5, 15, 30 minutes).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extracts. Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Resolve 20-30 µg of protein per lane on a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., Cell Signaling #4370) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL chemiluminescence reagent and an imaging system.
-
-
Data Analysis: Strip the membrane and re-probe for total ERK1/2 (e.g., Cell Signaling #4695) as a loading control. Quantify band intensity using software like ImageJ. The level of phosphorylation is expressed as the ratio of phospho-ERK to total-ERK.
Quantitative Real-Time PCR (qRT-PCR)
This method is used to measure changes in the expression of target genes downstream of Chemerin-9 signaling, such as inflammatory cytokines or metabolic genes.
-
Cell Treatment and RNA Extraction:
-
Treat mouse cells (e.g., adipocytes, macrophages) with Chemerin-9 for a specified duration (e.g., 6-24 hours).
-
Extract total RNA from the cells using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's protocol.
-
-
cDNA Synthesis:
-
Assess RNA quality and quantity using a spectrophotometer.
-
Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit (e.g., PrimeScript RT reagent kit).[22]
-
-
Real-Time PCR:
-
Prepare the PCR reaction mix containing cDNA template, forward and reverse primers for the gene of interest (e.g., Tnf-α, Il-6), and a SYBR Green master mix.
-
Perform the qRT-PCR using a real-time PCR system. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each sample.
-
Normalize the Ct value of the target gene to that of a housekeeping gene (e.g., Gapdh).
-
Calculate the relative mRNA expression levels using the 2-ΔΔCt method.[22]
-
Conclusion
The Chemerin-9 peptide is a potent activator of multiple signaling pathways in mice, primarily through the CMKLR1 receptor. Its ability to modulate G-protein signaling, the MAPK and Akt pathways, and calcium mobilization underscores its importance in inflammation and metabolism. The differential engagement of GPR1 and the modulatory role of CCRL2 add further layers of complexity to its biological functions. The protocols and data presented in this guide offer a robust framework for researchers and drug development professionals to investigate the multifaceted roles of the Chemerin-9 signaling axis and explore its therapeutic potential.
References
- 1. Structural basis of CMKLR1 signaling induced by chemerin9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemerin: a multifaceted adipokine involved in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. ahajournals.org [ahajournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Structural basis of CMKLR1 signaling induced by chemerin9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Signaling Properties of Chemerin Receptors CMKLR1, GPR1 and CCRL2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gpr1 is an active chemerin receptor influencing glucose homeostasis in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ligand-binding and -scavenging of the chemerin receptor GPR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Chemerin Receptor CMKLR1 Requires Full‐Length Chemerin for High Affinity in Contrast to GPR1 as Demonstrated by a New Nanoluciferase‐Based Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Atypical Chemerin Receptor GPR1 Displays Different Modes of Interaction with β-Arrestins in Humans and Mice with Important Consequences on Subcellular Localization and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dalspace.library.dal.ca [dalspace.library.dal.ca]
- 15. mdpi.com [mdpi.com]
- 16. Exploring CCRL2 chemerin binding using accelerated molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chemerin in the Spotlight: Revealing Its Multifaceted Role in Acute Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | CCRL2 Modulates Physiological and Pathological Angiogenesis During Retinal Development [frontiersin.org]
- 19. Structural basis of G protein–Coupled receptor CMKLR1 activation and signaling induced by a chemerin-derived agonist | PLOS Biology [journals.plos.org]
- 20. medchemexpress.com [medchemexpress.com]
- 21. researchgate.net [researchgate.net]
- 22. Chemerin-9 Attenuates Experimental Abdominal Aortic Aneurysm Formation in ApoE−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
Downstream targets of Chemerin-9 signaling in mice
An In-depth Technical Guide to the Downstream Targets of Chemerin-9 Signaling in Mice
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Chemerin-9, a nonapeptide (YFPGQFAFS) derived from the C-terminus of the chemerin protein, is a potent agonist for the chemokine-like receptor 1 (CMKLR1, also known as ChemR23).[1][2] While full-length chemerin can exhibit both pro- and anti-inflammatory effects, Chemerin-9 has demonstrated predominantly anti-inflammatory and protective roles in various murine models of disease.[3][4] This technical guide provides a comprehensive overview of the known downstream signaling targets of Chemerin-9 in mice. It details the molecular pathways activated upon receptor engagement, summarizes quantitative data from key studies, outlines relevant experimental protocols, and visualizes complex signaling and experimental workflows. This document is intended to serve as a core resource for researchers investigating the therapeutic potential of targeting the Chemerin-9/CMKLR1 axis.
Core Signaling Receptors and Initial Events
Chemerin-9 primarily exerts its biological effects by binding to and activating G protein-coupled receptors (GPCRs). In mice, three receptors have been identified for the chemerin protein family:
-
CMKLR1 (ChemR23): This is the principal functional receptor for Chemerin-9.[3][5] It is a Gαi/o-coupled receptor, and its activation by Chemerin-9 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the release of intracellular calcium.[6][7] This initial event triggers several downstream phosphorylation cascades.
-
GPR1: Chemerin-9 can also bind to and activate GPR1, another Gαi/o-coupled receptor.[6] While it shares sequence homology with CMKLR1, its functional role in mediating Chemerin-9 effects is less characterized, though it is implicated in glucose homeostasis.[6]
-
CCRL2: This receptor binds chemerin but is considered an atypical, non-signaling receptor because it lacks the intracellular motifs required for classical G-protein coupling.[8][9] CCRL2 is thought to function by sequestering chemerin, thereby regulating its local bioavailability for presentation to signaling receptors like CMKLR1.[8][10]
The binding of Chemerin-9 to CMKLR1 is the critical initiating step for the majority of its documented downstream effects. The activation of the Gαi/o subunit leads to the dissociation of the Gβγ dimer, both of which can propagate the signal to various effector proteins.
Downstream Molecular Targets and Cellular Effects
Chemerin-9 signaling modulates a wide array of intracellular proteins and pathways, leading to distinct cellular and physiological outcomes. The key downstream effects observed in murine models are categorized below.
Regulation of Inflammatory Pathways
A primary role of Chemerin-9 is the attenuation of inflammation. This is achieved by modulating key signaling kinases and transcription factors.
-
MAPK and PI3K/Akt Pathways: In vascular smooth muscle cells (VSMCs), Chemerin-9 suppresses the phosphorylation of ERK1/2, a key component of the MAPK pathway involved in cell proliferation, while increasing the phosphorylation of Akt, which is involved in cell survival.[11] This dual action contributes to the inhibition of VSMC migration and proliferation, key events in the development of atherosclerosis.[11]
-
Cytokine and Adhesion Molecule Expression: In mouse models of abdominal aortic aneurysm (AAA), Chemerin-9 treatment markedly suppresses inflammatory cell infiltration.[4][12] It also down-regulates the expression of matrix metalloproteinases (MMP-2 and MMP-9), which are critical for extracellular matrix degradation in AAA progression.[5][12] In endothelial cells, Chemerin-9 can suppress the TNF-α-induced expression of pro-inflammatory cytokines and adhesion molecules.[11][13]
Modulation of Metabolic Processes
Chemerin-9 signaling is also intricately linked to the regulation of glucose and lipid metabolism.
-
Glucose Homeostasis: In mouse models of pancreatogenic diabetes mellitus, treatment with Chemerin-9 alleviates glucose intolerance and insulin resistance.[14] This is associated with an increased expression of glucose transporter 2 (GLUT2) and pancreatic and duodenal homeobox 1 (PDX1), a key transcription factor for beta-cell function.[14] In chemerin-deficient mice, which exhibit impaired glucose-stimulated insulin secretion (GSIS), the downregulation of the transcription factor MafA in beta-cells is observed.[15]
-
Lipid Metabolism: In macrophages, Chemerin-9 suppresses foam cell formation induced by oxidized low-density lipoprotein (oxLDL).[11][13] This effect is mediated by the downregulation of the scavenger receptor CD36 and the upregulation of the cholesterol efflux transporter ATP-binding cassette transporter A1 (ABCA1).[11][13]
Quantitative Data on Downstream Targets
The following tables summarize the quantitative effects of Chemerin-9 on its downstream targets as reported in murine studies.
Table 1: Effects of Chemerin-9 on Vascular and Inflammatory Targets in Mice
| Downstream Target | Model System | Treatment/Condition | Quantitative Change | Outcome | Reference |
| Aortic Atherosclerotic Lesions | ApoE-/- Mice | 4-week Chemerin-9 infusion | Significantly decreased lesion area | Prevents atherosclerosis | [11][13] |
| p-ERK1/2 | Vascular Smooth Muscle Cells | Chemerin-9 (500 ng/ml) | Significant suppression | Suppressed proliferation | [11] |
| p-Akt | Vascular Smooth Muscle Cells | Chemerin-9 (500 ng/ml) | Significant increase | Promoted cell survival | [11] |
| CD36 Expression | Macrophages | Chemerin-9 + oxLDL | Down-regulation | Reduced foam cell formation | [11][13] |
| ABCA1 Expression | Macrophages | Chemerin-9 + oxLDL | Up-regulation | Increased cholesterol efflux | [11][13] |
| MMP-2 and MMP-9 Expression | Ang II-induced AAA in ApoE-/- Mice | Chemerin-9 infusion | Significant down-regulation | Attenuated AAA formation | [5][12] |
| Chemerin and CMKLR1 Expression | Ang II-induced AAA in ApoE-/- Mice | Chemerin-9 infusion | Down-regulation in artery wall | Negative feedback loop | [12] |
Table 2: Effects of Chemerin-9 on Metabolic Targets in Mice
| Downstream Target | Model System | Treatment/Condition | Quantitative Change | Outcome | Reference |
| HOMA-IR (Insulin Resistance) | Pancreatogenic Diabetes Mellitus Mice | Chemerin-9 (0.2 mg/kg, daily) | Significant decrease | Alleviated insulin resistance | [5][14] |
| GLUT2 mRNA Expression | Pancreatogenic Diabetes Mellitus Mice | Chemerin-9 treatment | Significant increase | Improved glucose uptake | [14] |
| PDX1 mRNA Expression | Pancreatogenic Diabetes Mellitus Mice | Chemerin-9 treatment | Significant increase | Improved β-cell function | [14] |
| MafA Expression | Chemerin-deficient mouse islets | Genetic knockout | Down-regulated | Impaired insulin secretion | [15] |
| Basal Lipolysis | Primary mouse white adipocytes | Chemerin-9 (mouse) | IC50 = 3.3 nM | Reduced lipolysis | [2] |
Key Experimental Protocols
The methodologies below are representative of the key experiments used to elucidate the downstream targets of Chemerin-9 in mice.
In Vivo Murine Model of Atherosclerosis
This protocol describes the methodology used to assess the effect of Chemerin-9 on the development of atherosclerosis in Apolipoprotein E-deficient (ApoE-/-) mice.
-
Animal Model: Male ApoE-/- mice, typically 17 weeks of age, are used. These mice spontaneously develop atherosclerotic lesions, a process accelerated by a high-fat diet.
-
Treatment: Mice are subcutaneously implanted with osmotic mini-pumps for continuous infusion of either saline (vehicle control) or Chemerin-9 (e.g., at a rate of 0.5 mg/kg/day) for 4 weeks.[11]
-
Tissue Collection: After the treatment period, mice are euthanized. The aorta is perfused with saline and then dissected from the heart to the iliac bifurcation.
-
Lesion Analysis (En Face): The aorta is opened longitudinally, stained with Oil Red O to visualize lipid-rich atherosclerotic plaques, and pinned flat. The total aortic surface area and the lesion area are quantified using imaging software.
-
Lesion Analysis (Aortic Root): The heart and aortic root are embedded in OCT compound and cryosectioned. Sections are stained with Oil Red O for lipid deposition and with antibodies against markers for macrophages (e.g., MOMA-2) and smooth muscle cells (e.g., α-actin) to assess plaque composition.
-
Molecular Analysis: Aortic tissue can be snap-frozen for subsequent protein (Western blot) or mRNA (qRT-PCR) analysis of downstream targets like p-ERK, p-Akt, CD36, and ABCA1.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Structural basis of CMKLR1 signaling induced by chemerin9 | bioRxiv [biorxiv.org]
- 4. Chemerin-9 Attenuates Experimental Abdominal Aortic Aneurysm Formation in ApoE-/- Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. International Union of Basic and Clinical Pharmacology CIII: Chemerin Receptors CMKLR1 (Chemerin1) and GPR1 (Chemerin2) Nomenclature, Pharmacology, and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Absence of the Non-Signalling Chemerin Receptor CCRL2 Exacerbates Acute Inflammatory Responses In Vivo [frontiersin.org]
- 10. Frontiers | CCRL2 Modulates Physiological and Pathological Angiogenesis During Retinal Development [frontiersin.org]
- 11. portlandpress.com [portlandpress.com]
- 12. Chemerin-9 Attenuates Experimental Abdominal Aortic Aneurysm Formation in ApoE−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemerin-9, a potent agonist of chemerin receptor (ChemR23), prevents atherogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. scienceopen.com [scienceopen.com]
Unveiling the Tissue-Specific Expression Profile of Chemerin-9 in Mice: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the gene expression profile of Chemerin-9 (also known as retinoic acid receptor responder 2, Rarres2) in various mouse tissues. This document is intended for researchers, scientists, and drug development professionals investigating the physiological and pathological roles of this multifaceted adipokine. Herein, we present a synthesis of quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Chemerin is a secreted protein that undergoes C-terminal processing to become fully active, with Chemerin-9 representing a potent bioactive peptide fragment.[1] It exerts its effects primarily through the G protein-coupled receptor CMKLR1 (ChemR23).[2] This signaling axis is implicated in a wide array of biological processes, including adipogenesis, inflammation, immune cell trafficking, and metabolism.[3][4] Understanding the tissue-specific expression of Chemerin-9 is therefore critical for elucidating its functions and for the development of targeted therapeutics.
Quantitative Gene Expression Analysis
The expression of the Chemerin gene (Rarres2) and its primary receptor, Cmklr1, varies significantly across different mouse tissues. The following tables summarize the available quantitative data on their mRNA and protein expression levels.
Chemerin (Rarres2) Expression
Table 1: Relative mRNA Expression of Chemerin (Rarres2) in Mouse Tissues
| Tissue | Relative mRNA Expression (Normalized to Housekeeping Genes) | Mouse Strain | Citation |
| White Adipose Tissue (WAT) | High | C57BL/6 | [2] |
| Liver | High | C57BL/6 | [2] |
| Skin | Moderate (approximately 6-fold lower than WAT and 10-fold lower than liver) | C57BL/6 | [2] |
| Lung | High | Not Specified | [2] |
Table 2: Chemerin Protein Concentration in Mouse Tissues
| Tissue | Protein Concentration (ng/mg of total protein) | Mouse Strain | Citation |
| White Adipose Tissue (WAT) | 267 ± 37 | C57BL/6 | [2] |
| Liver | 190 ± 40 | C57BL/6 | [2] |
| Skin | 86 ± 17 | C57BL/6 | [2] |
Chemerin Receptor (CMKLR1/ChemR23) Expression
Table 3: Cellular and Tissue Expression of Chemerin Receptor (CMKLR1/ChemR23) in Mice
| Tissue/Cell Type | Expression Level | Method of Detection | Citation |
| Immature Plasmacytoid Dendritic Cells | High | Not Specified | [5][6] |
| Myeloid Dendritic Cells | Moderate | Not Specified | [5][6] |
| Macrophages | Moderate | Not Specified | [5][6] |
| Natural Killer (NK) Cells | Moderate | Not Specified | [5][6] |
| Adipocytes | High | Not Specified | [7] |
| Spleen | Present | RNAscope | [8] |
| Colon | Present | RNAscope | [8] |
| Ileum | Present | RNAscope | [8] |
| Liver (Kupffer cells) | Present | RNAscope | [8] |
| Neutrophils | Present (in granules, upregulated on activation) | Not Specified | [9] |
| Central Nervous System (Glial cells and Neurons) | Present | Not Specified | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of experimental findings. The following sections describe the key protocols used for quantifying Chemerin-9 and its receptor.
Real-Time Quantitative PCR (RT-qPCR) for mRNA Expression
This protocol is a standard method for quantifying mRNA levels of Rarres2 and Cmklr1 in mouse tissues.
-
Tissue Homogenization and RNA Extraction:
-
Excised mouse tissues are immediately snap-frozen in liquid nitrogen or submerged in an RNA stabilization solution.
-
Total RNA is extracted using a commercial kit (e.g., RNeasy Lipid Tissue Mini Kit for adipose tissue, or TRIzol reagent) following the manufacturer's instructions.
-
RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and by checking for intact ribosomal RNA bands on an agarose gel.
-
-
Reverse Transcription:
-
First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and oligo(dT) or random hexamer primers.
-
-
Quantitative PCR:
-
qPCR is performed using a real-time PCR system with a SYBR Green-based detection method.
-
Gene-specific primers for mouse Rarres2, Cmklr1, and one or more housekeeping genes (e.g., Gapdh, Actb, Cyclophilin A, RPL13A) are used.[2]
-
The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalizing to the geometric mean of the housekeeping genes.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Protein Quantification
ELISA is a widely used method for measuring the concentration of Chemerin protein in tissue lysates and plasma.[2]
-
Tissue Lysate Preparation:
-
Frozen tissue samples are homogenized in a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
The homogenate is centrifuged at high speed to pellet cellular debris.
-
The supernatant (total protein lysate) is collected, and the total protein concentration is determined using a protein assay (e.g., BCA assay).
-
-
ELISA Procedure:
-
A commercial mouse Chemerin ELISA kit is typically used.
-
The microplate wells, pre-coated with a capture antibody specific for mouse Chemerin, are incubated with standards and diluted tissue lysate samples.
-
After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
Following another wash step, a substrate solution is added, which reacts with the enzyme to produce a colorimetric signal.
-
The reaction is stopped, and the absorbance is measured at a specific wavelength using a microplate reader.
-
The concentration of Chemerin in the samples is determined by interpolating from a standard curve. The final concentration is then normalized to the total protein concentration of the lysate and expressed as ng/mg of total protein.[2]
-
Visualizing Molecular Pathways and Workflows
Graphical representations are invaluable for understanding complex biological systems and experimental designs. The following diagrams were generated using the DOT language.
Caption: Chemerin-9 signaling through the CMKLR1 receptor.
Caption: Experimental workflow for RT-qPCR analysis.
Caption: General workflow for ELISA protein quantification.
References
- 1. portlandpress.com [portlandpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Rarres2 retinoic acid receptor responder (tazarotene induced) 2 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. researchgate.net [researchgate.net]
- 6. Mouse ChemR23 is expressed in dendritic cell subsets and macrophages, and mediates an anti-inflammatory activity of chemerin in a lung disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ChemR23 signaling ameliorates cognitive impairments in diabetic mice via dampening oxidative stress and NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI Insight - The chemerin/CMKLR1 axis regulates intestinal graft-versus-host disease [insight.jci.org]
- 9. Cmklr1 chemerin chemokine-like receptor 1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
The Function of Chemerin-9 in Mouse Adipocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemerin is an adipokine implicated in the regulation of adipogenesis, inflammation, and metabolic homeostasis. Its C-terminal nonapeptide, Chemerin-9, is a stable and potent agonist of the Chemokine-like Receptor 1 (CMKLR1). While the broader roles of full-length chemerin are widely studied, the specific functions of Chemerin-9 in mouse adipocytes remain a focused area of investigation. This technical guide synthesizes the current understanding of Chemerin-9's signaling and functional role in mouse adipocytes, provides detailed experimental protocols for its study, and highlights critical knowledge gaps. The primary signaling cascade initiated by Chemerin-9 involves the Gαi-coupled CMKLR1, leading to the activation of the MAPK/ERK pathway. Although quantitative data on the direct metabolic effects of Chemerin-9 on mouse adipocytes are limited, this guide provides the established methodologies and contextual data from full-length chemerin studies to facilitate future research in this domain.
Introduction to Chemerin-9
Chemerin is a 16-kDa secreted protein, initially identified as a chemoattractant for immune cells.[1] It is synthesized as an inactive precursor, prochemerin, which requires proteolytic cleavage at its C-terminus to become active.[2] Adipose tissue is a primary source of chemerin, establishing it as a key adipokine.[3]
Chemerin-9 is a nine-amino-acid peptide (149-157) derived from the C-terminus of processed chemerin. It is recognized as a stable and potent agonist for the CMKLR1 receptor, retaining most of the activity of the full-length protein.[2][4] Its stability and potency make it a valuable tool for studying the physiological effects of CMKLR1 activation.
The Chemerin-9 Signaling Pathway in Adipocytes
Chemerin-9 exerts its biological effects by binding to and activating CMKLR1, a G protein-coupled receptor (GPCR).[3][5] In adipocytes, CMKLR1 is coupled to an inhibitory G protein (Gαi).[6]
Key Signaling Events:
-
Receptor Binding: Chemerin-9 binds to the extracellular domain of CMKLR1.
-
G-Protein Activation: This binding induces a conformational change in CMKLR1, leading to the activation of the associated Gαi subunit, which dissociates from the βγ subunits.
-
Downstream Effects: The primary downstream pathway activated in adipocytes is the Mitogen-Activated Protein Kinase (MAPK) cascade, resulting in the phosphorylation and activation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2).[6] Activation of this pathway is linked to the regulation of adipogenesis.
Functional Roles of Chemerin in Mouse Adipocytes
While specific quantitative data for Chemerin-9 is limited in the public literature, studies using full-length chemerin in the 3T3-L1 mouse adipocyte model provide crucial context for its expected functions. The effects of chemerin on adipocyte metabolism, particularly glucose uptake, have yielded conflicting results, suggesting complex regulatory roles.
Adipogenesis
Full-length chemerin and its receptor CMKLR1 are known to regulate adipogenesis. Knockdown of either chemerin or CMKLR1 expression impairs the differentiation of 3T3-L1 preadipocytes into mature adipocytes and reduces the expression of genes critical for glucose and lipid homeostasis.[1]
Glucose Metabolism
The role of chemerin in adipocyte glucose uptake is contentious. Different studies have reported opposing effects, which may be attributable to variations in experimental conditions, chemerin concentrations, or the specific isoforms used. This represents a critical area for clarification using specific agonists like Chemerin-9.
Table 1: Summary of Reported Effects of Full-Length Chemerin on Glucose Uptake in 3T3-L1 Adipocytes
| Reported Effect | Key Finding | Reference(s) |
| Enhancement | Chemerin enhances insulin signaling and potentiates insulin-stimulated glucose uptake. | [1][4][7] |
| Inhibition | Chemerin significantly decreases insulin-stimulated glucose transport. | [4][6] |
Lipolysis and Lipid Metabolism
Knockdown of chemerin in brown adipocyte precursors results in reduced fatty acid uptake.[8] However, the direct impact of Chemerin-9 on lipolysis (the breakdown of triglycerides into free fatty acids and glycerol) in mature white adipocytes has not been extensively quantified.
Detailed Experimental Protocols
The following protocols provide standardized methodologies to investigate the function of Chemerin-9 in mouse adipocytes.
General Experimental Workflow
A typical investigation into the function of Chemerin-9 involves several key stages, from cell culture and differentiation to functional and signaling assays.
Protocol 1: Differentiation of 3T3-L1 Preadipocytes
This protocol describes the chemical induction of 3T3-L1 fibroblasts into mature, lipid-laden adipocytes.[9]
Materials:
-
3T3-L1 Preadipocytes (ATCC CL-173)
-
DMEM with high glucose
-
Bovine Calf Serum (BCS)
-
Fetal Bovine Serum (FBS)
-
3-isobutyl-1-methylxanthine (IBMX)
-
Dexamethasone (DEX)
-
Insulin
-
Penicillin-Streptomycin
Procedure:
-
Growth Phase: Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% BCS and 1% Penicillin-Streptomycin at 37°C in 10% CO₂. Passage cells before they reach 70% confluency.
-
Contact Inhibition: Seed cells in the desired culture vessel and grow until they reach 100% confluency. Maintain the confluent culture for an additional 48 hours to ensure growth arrest.
-
Differentiation Day 0: Replace the medium with MDI Induction Medium (DMEM, 10% FBS, 0.5 mM IBMX, 1 µM DEX, 1 µg/mL Insulin).
-
Differentiation Day 2: Remove the MDI medium and replace it with Insulin Medium (DMEM, 10% FBS, 1 µg/mL Insulin).
-
Differentiation Day 4 onwards: Replace the medium with Maintenance Medium (DMEM, 10% FBS). Change the medium every 2 days.
-
Maturity: Cells are typically considered mature adipocytes with significant lipid droplet accumulation by Day 8-12.
Protocol 2: ERK1/2 Phosphorylation Assay
This protocol is used to measure the activation of the MAPK/ERK pathway following Chemerin-9 stimulation.[10][11]
Materials:
-
Mature 3T3-L1 adipocytes (from Protocol 4.2)
-
Serum-free DMEM
-
Chemerin-9 peptide
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Serum Starvation: Starve mature adipocytes in serum-free DMEM for 2-4 hours prior to stimulation.
-
Stimulation: Treat the cells with the desired concentration of Chemerin-9 (e.g., 1-100 nM) for a short time course (e.g., 0, 2, 5, 10, 30 minutes).
-
Cell Lysis: Immediately wash cells with ice-cold PBS and add ice-cold Lysis Buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) via SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour.
-
Incubate with primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Analysis: Strip the membrane and re-probe with an anti-total-ERK1/2 antibody to normalize the phospho-ERK signal to the total amount of ERK protein.
Protocol 3: 2-Deoxyglucose (2-DG) Uptake Assay
This protocol measures the rate of glucose transport into adipocytes.
Materials:
-
Mature 3T3-L1 adipocytes
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-deoxy-D-[³H]-glucose or a fluorescent glucose analog
-
Insulin
-
Chemerin-9 peptide
Procedure:
-
Serum Starvation: Starve mature adipocytes in serum-free DMEM for 2-4 hours.
-
Pre-treatment: Wash cells with KRH buffer. Pre-treat cells with or without Chemerin-9 for a specified time (e.g., 30 minutes).
-
Insulin Stimulation: Add insulin (e.g., 100 nM) to the appropriate wells and incubate for 20-30 minutes to stimulate glucose transport. Include basal (no insulin) controls.
-
Glucose Uptake: Add radiolabeled 2-deoxy-D-[³H]-glucose and incubate for 5-10 minutes.
-
Termination: Stop the uptake by washing the cells rapidly with ice-cold KRH buffer.
-
Lysis and Measurement: Lyse the cells (e.g., with 0.1% SDS). Measure the incorporated radioactivity using a scintillation counter.
-
Analysis: Normalize the radioactive counts to the total protein content in each well.
Protocol 4: Lipolysis Assay
This protocol quantifies lipolysis by measuring the release of glycerol or free fatty acids (FFAs) into the culture medium.[12]
Materials:
-
Mature 3T3-L1 adipocytes
-
Phenol-free DMEM with 2% fatty acid-free BSA
-
Chemerin-9 peptide
-
Isoproterenol (positive control for stimulating lipolysis)
-
Glycerol and/or Free Fatty Acid Assay Kits
Procedure:
-
Washing: Gently wash mature adipocytes twice with PBS.
-
Incubation: Add phenol-free DMEM containing 2% BSA. Add Chemerin-9, isoproterenol (e.g., 10 µM), or vehicle control.
-
Sample Collection: Incubate for 1-3 hours at 37°C. Collect the culture medium (supernatant) at the end of the incubation period.
-
Measurement: Use a commercial colorimetric or fluorometric assay kit to measure the concentration of glycerol or FFAs in the collected medium according to the manufacturer's instructions.
-
Normalization: After collecting the medium, lyse the cells and measure the total protein or DNA content to normalize the glycerol/FFA release data.
Conclusion and Future Directions
Chemerin-9 is a potent and stable agonist of the CMKLR1 receptor, which signals through a Gαi-MAPK/ERK pathway in mouse adipocytes. While its role in modulating adipogenesis is inferred from studies of full-length chemerin, its specific quantitative impact on critical metabolic functions like glucose uptake and lipolysis remains a significant knowledge gap. The conflicting reports on the metabolic actions of full-length chemerin underscore the need for precise studies using specific isoforms like Chemerin-9.
For researchers and drug development professionals, elucidating the specific functions of Chemerin-9 in adipocyte biology is crucial. Future investigations should focus on:
-
Quantitative Metabolomics: Performing dose-response studies of Chemerin-9 on glucose uptake and lipolysis in mouse adipocytes.
-
Gene Expression Analysis: Profiling the expression of key metabolic genes (e.g., Glut4, Pparg, Adipoq, Hsl) in response to Chemerin-9 treatment.
-
In Vivo Studies: Characterizing the metabolic phenotype of mice treated with Chemerin-9 to correlate in vitro findings with systemic effects.
By applying the standardized protocols outlined in this guide, the scientific community can systematically unravel the precise role of the Chemerin-9/CMKLR1 axis in adipocyte function, potentially identifying new therapeutic targets for metabolic diseases.
References
- 1. Regulatory effect of chemerin and therapeutic efficacy of chemerin-9 in pancreatogenic diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Structural basis of G protein–Coupled receptor CMKLR1 activation and signaling induced by a chemerin-derived agonist | PLOS Biology [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. The Chemerin-CMKLR1 Axis is Functionally important for Central Regulation of Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. iris.unito.it [iris.unito.it]
- 8. Chemerin regulates formation and function of brown adipose tissue: Ablation results in increased insulin resistance with high fat challenge and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]
- 10. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Phosphorylation of Beta-3 adrenergic receptor at serine 247 by ERK MAP kinase drives lipolysis in obese adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Endogenous Processing of Pro-chemerin to Chemerin-9 in Mice
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the proteolytic processing of the precursor protein, pro-chemerin, into its various bioactive forms, including the potent C-terminal nonapeptide chemerin-9, within murine models. It details the enzymatic pathways, presents quantitative data on chemerin isoform activity and distribution, and outlines key experimental protocols for studying this process.
Introduction: The Chemerin System in Mice
Chemerin, the protein product of the Retinoic acid receptor responder 2 (Rarres2) gene, is a versatile signaling molecule with dual roles as a chemoattractant in the immune system and as an adipokine regulating metabolic processes.[1][2] It is initially synthesized as a biologically inactive precursor, pre-prochemerin. Following the cleavage of a signal peptide, the 143-amino acid pro-chemerin is secreted into circulation.[3][4]
The bioactivity of chemerin is critically dependent on post-translational modification, specifically the proteolytic cleavage of its C-terminus.[1][5] This processing is not a simple on/off switch but a dynamic, multi-step cascade that generates various isoforms with differing potencies. This guide focuses on the enzymatic conversion pathway that ultimately can lead to the generation of highly active chemerin forms, from which the potent agonist peptide, chemerin-9, is derived. Understanding this pathway in mice is crucial for leveraging murine models in the study of inflammation, obesity, and metabolic diseases where chemerin is implicated.[1][6][7]
The Proteolytic Processing Cascade of Mouse Pro-chemerin
The conversion of inactive mouse pro-chemerin into highly potent chemerin isoforms is a tightly regulated process mediated by a series of proteases, primarily serine proteases and carboxypeptidases. The C-terminal sequence of chemerin is highly conserved between humans and mice, suggesting a similar pattern of proteolytic regulation.[1][5]
2.1 Initial Cleavage by Serine Proteases: Pro-chemerin, which is the major form found in mouse plasma (mchem162K), has low biological activity.[1][5] Activation requires an initial cleavage event by serine proteases associated with coagulation, fibrinolysis, and inflammation, such as plasmin, elastase, or cathepsin G.[1][8] This initial processing removes several C-terminal amino acids to expose a new C-terminal residue, often an arginine (Arg) or lysine (Lys). For instance, plasmin can cleave pro-chemerin to generate an intermediate form ending in lysine.[8][9] This intermediate form has some activity but is not the most potent agonist.
2.2 Secondary Cleavage by Carboxypeptidases to Generate Highly Active Forms: The generation of the most biologically active chemerin isoforms requires the removal of the C-terminal lysine or arginine residue from the intermediate forms. This critical step is performed by plasma carboxypeptidases, primarily Carboxypeptidase N (CPN) and Carboxypeptidase B2 (CPB2), also known as Thrombin-Activatable Fibrinolysis Inhibitor (TAFIa).[8][9]
-
Carboxypeptidase N (CPN): A constitutively active zinc metalloprotease in plasma that efficiently cleaves C-terminal Arg and Lys residues from peptides.[8][10]
-
Carboxypeptidase B2 (TAFIa): Activated locally at sites of vascular injury and coagulation, providing site-specific control.[8]
This sequential cleavage—first by a serine protease and then by a carboxypeptidase—dramatically enhances the bioactivity of chemerin, increasing its potency by over 20-fold.[1][5][8] The resulting products, such as mchem156S and mchem155F in mice, are considered the primary physiologically active forms.[1][5] The synthetic nonapeptide, chemerin-9 (YFPGQFAFS), corresponds to the C-terminus of the most active processed form of chemerin and is a potent agonist of the chemerin receptor CMKLR1.[3][11]
Caption: Proteolytic processing cascade of pro-chemerin in mice.
Quantitative Data: Chemerin Isoform Activity and Distribution
The biological effect of chemerin is dictated by the relative abundance of its specific isoforms, which varies significantly by tissue and metabolic state.[1][5] Direct quantification of the chemerin-9 peptide in vivo is not commonly reported; research has focused on measuring the various larger C-terminally processed isoforms from which chemerin-9 is derived.
Table 1: Biological Activity of Different Mouse Chemerin Isoforms This table summarizes the potency of various C-terminal isoforms of mouse chemerin, as determined by their half-maximal effective concentration (EC50) in a Ca2+ mobilization assay using cells expressing the mouse chemerin receptor, mCMKLR1. Lower EC50 values indicate higher potency.
| Chemerin Isoform | C-Terminal Sequence | Biological Activity (EC50, nM) | Potency Level | Reference |
| mchem161T | ...LPRT | 135.8 ± 158 | Low | [1] |
| mchem157R | ...FAFR | 71.2 ± 55.4 | Moderate | [1][5] |
| mchem156S | ...FAFS | 4.6 ± 1.8 | High | [1][5] |
| mchem155F | ...YFPF | 3.6 ± 3.0 | High | [1][5] |
| mchem154A | ...YFPFA | No agonist activity detected | Inactive | [1] |
Table 2: Tissue-Specific Distribution of Chemerin Isoforms in Mice The distribution of chemerin isoforms is tissue-specific, highlighting localized regulation of chemerin activity. This data was gathered from mice on a high-fat diet, a model for obesity.
| Tissue/Fluid | Predominant Isoform | Observation | Reference |
| Plasma | mchem162K (Pro-chemerin) | Major circulating form; levels increase with obesity. | [1][5] |
| Plasma | mchem156S | Elevated during the onset of obesity. | [1][5] |
| Epididymal Fat | mchem155F | Dominant form in adipose tissue extracts. | [1][5] |
Experimental Protocols
Studying the processing of pro-chemerin requires specific and sensitive techniques to differentiate between its various isoforms.
4.1 Protocol: Quantification of Specific Chemerin Isoforms by ELISA This protocol is based on the development of specific enzyme-linked immunosorbent assays (ELISAs) to quantify individual C-terminal isoforms of mouse chemerin in biological samples.[1][5]
-
Antibody Generation: Raise polyclonal or monoclonal antibodies against synthetic peptides corresponding to the unique C-termini of each mouse chemerin isoform (e.g., mchem162K, mchem157R, mchem156S, mchem155F).
-
Plate Coating: Coat 96-well microplates with a pan-chemerin capture antibody that recognizes all forms of chemerin. Incubate overnight at 4°C. Block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample/Standard Incubation: Add standards (recombinant mouse chemerin isoforms of known concentration) and biological samples (e.g., plasma diluted 1:100, tissue homogenates) to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Add the isoform-specific detection antibody (conjugated to biotin or an enzyme like HRP) to the wells. Incubate for 1-2 hours at room temperature.
-
Signal Amplification & Detection: If using a biotinylated detection antibody, add streptavidin-HRP and incubate for 30 minutes. Add a suitable substrate (e.g., TMB) and stop the reaction with stop solution (e.g., 2N H2SO4).
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Generate a standard curve and calculate the concentration of each specific chemerin isoform in the samples.
4.2 Protocol: Western Blotting for Chemerin in Mouse Tissue This protocol outlines the general steps for detecting chemerin protein in mouse tissue lysates, such as from the liver or gastrocnemius muscle.[12]
-
Protein Extraction: Homogenize frozen mouse tissue (~50 mg) in RIPA lysis buffer containing a protease inhibitor cocktail. Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 30-50 µg of protein lysate by boiling in Laemmli sample buffer. Separate the proteins on a 12-15% SDS-polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against chemerin overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ, normalizing to a loading control such as GAPDH or β-actin.
Caption: Workflow for quantitative analysis of mouse chemerin isoforms.
Conclusion
The endogenous processing of pro-chemerin in mice is a complex, tissue-specific process that generates a spectrum of isoforms with vastly different biological activities. The conversion from the largely inactive circulating pro-form to highly potent agonists like mchem156S is a two-step process requiring sequential cleavage by serine proteases and carboxypeptidases. The C-terminus of these highly active forms serves as the template for the potent synthetic agonist chemerin-9. For researchers in immunology and metabolic disease, understanding and accurately measuring these specific isoforms, rather than total chemerin, is paramount for correctly interpreting the role of the chemerin system in mouse models of human disease. The methodologies and data presented in this guide provide a foundational framework for professionals engaged in such research and in the development of therapeutics targeting this pathway.
References
- 1. Dynamic and tissue-specific proteolytic processing of chemerin in obese mice | PLOS One [journals.plos.org]
- 2. Processing, signaling, and physiological function of chemerin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. Chemerin Forms: Their Generation and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dynamic and tissue-specific proteolytic processing of chemerin in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Regulation of Chemerin and CMKLR1 Expression by Nutritional Status, Postnatal Development, and Gender - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of Chemerin Bioactivity by Plasma Carboxypeptidase N, Carboxypeptidase B (Activated Thrombin-activable Fibrinolysis Inhibitor), and Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of mouse carboxypeptidase N small active subunit gene structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. Chemerin affects blood lipid profile of high-fat diet male mice in sedentary and exercise states via glucose and lipid metabolism enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Chemerin-9 Mouse In Vitro Cell Migration Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction Chemerin is a chemoattractant protein that, upon C-terminal processing, becomes activated and signals through its G protein-coupled receptor (GPCR), Chemokine-like receptor 1 (CMKLR1), also known as ChemR23.[1][2][3][4] Chemerin-9 is a nine-amino-acid peptide corresponding to the C-terminus of active chemerin and acts as a potent CMKLR1 agonist.[2][4] This signaling axis plays a crucial role in regulating the migration of various immune cells, including macrophages, dendritic cells (DCs), and microglia.[1][2][5][6] This document provides a detailed protocol for an in vitro cell migration assay using mouse cells in response to Chemerin-9, a critical tool for studying inflammation, immune response, and related drug discovery efforts.
Chemerin-9 Signaling Pathway
Chemerin-9 exerts its chemoattractant effects by binding to and activating CMKLR1, a Gi protein-coupled receptor.[1][3] This binding event initiates a downstream signaling cascade that promotes cytoskeletal rearrangements and cellular motility, leading to directed cell migration (chemotaxis). One of the key pathways implicated in this process is the p38 MAPK pathway, which has been shown to be involved in Chemerin-9-induced migration of microglia.[5]
Caption: Chemerin-9 signaling pathway leading to cell migration.
Experimental Protocol: Transwell (Boyden Chamber) Migration Assay
This protocol details the steps for quantifying the chemotactic response of mouse cells (e.g., macrophages, microglia) to a Chemerin-9 gradient using a Transwell system.
Materials and Reagents
-
Cells: Mouse macrophages (e.g., J774A.1, bone marrow-derived macrophages) or microglia (e.g., N9 cells, primary microglia).[5][7]
-
Chemoattractant: Mouse Chemerin-9 peptide (R&D Systems or equivalent).
-
Transwell Inserts: 24-well plate compatible inserts with 5 µm or 8 µm pore size polycarbonate membranes (Corning, Falcon, etc.).[7]
-
Culture Medium: Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with L-glutamine and antibiotics.
-
Serum: Fetal Bovine Serum (FBS).
-
Buffers: Phosphate-Buffered Saline (PBS), Serum-Free Medium (SFM).
-
Fixation Solution: 70% ethanol or 4% paraformaldehyde in PBS.[7][8]
-
Staining Solution: 0.2% Crystal Violet in 20% methanol or DAPI (1 µg/mL).[7][8]
-
Equipment: 24-well tissue culture plates, sterile pipettes, cotton-tipped applicators, cell culture incubator (37°C, 5% CO₂), microscope.
Methodology
Day 1: Cell Preparation and Assay Setup
-
Cell Culture: Culture cells to approximately 80-90% confluency under standard conditions.
-
Serum Starvation: To minimize basal migration and synchronize cells, replace the growth medium with SFM and incubate for 4-12 hours.[8]
-
Cell Harvesting: Gently detach adherent cells using a non-enzymatic cell dissociation buffer or brief trypsinization. Wash the cells with SFM and perform a cell count.
-
Cell Resuspension: Centrifuge the cells and resuspend the pellet in SFM to a final concentration of 1 x 10⁶ cells/mL.[9] Keep the cell suspension on ice.
-
Prepare Chemoattractant: Prepare serial dilutions of Chemerin-9 in SFM. A typical concentration range to test is 0.1 nM to 100 nM.[5] A negative control (SFM alone) and a positive control (e.g., 10% FBS) should be included.[5]
-
Assay Plate Setup:
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 12-24 hours. The optimal time may vary depending on the cell type and should be determined empirically.[5][11]
Day 2: Cell Fixation, Staining, and Quantification
-
Remove Non-Migrated Cells: After incubation, carefully remove the inserts from the plate. Use a cotton-tipped applicator to gently wipe the inside of the insert to remove all non-migrated cells from the top surface of the membrane.[7][12]
-
Fixation: Place the inserts into a new 24-well plate containing 70% ethanol or 4% paraformaldehyde in each well. Incubate for 10-15 minutes at room temperature to fix the migrated cells on the bottom of the membrane.[7]
-
Staining:
-
Imaging and Quantification:
-
Once dry, view the membrane under an inverted microscope.
-
Capture images from at least four representative fields of view for each insert.
-
Count the number of migrated, stained cells per field. Calculate the average number of migrated cells for each condition.
-
Experimental Workflow Diagram
Caption: Workflow for the Chemerin-9 Transwell cell migration assay.
Summary of Quantitative Data
The following table summarizes key quantitative parameters from published studies on Chemerin-9-induced cell migration.
| Parameter | Cell Type | Chemerin-9 Concentration | Incubation Time | Assay Type | Observed Effect | Reference |
| Concentration Range | Primary mouse microglia | 0.1 - 20 nM | 12 hours | Transwell | Dose-dependent increase in migration. | [5] |
| Optimal Concentration | Murine microglial N9 cells | 100 nM | 12 hours | Transwell | Significant induction of cell migration. | [5] |
| Effective Concentration | Primary mouse astrocytes | 5 nM | 12 hours | Transwell | Promotion of cell migration. | [13] |
| EC₅₀ | CMKLR1-expressing cells | 42 nM | Not Specified | Functional Assay | Half-maximal effective concentration. | |
| Cell Number | J774A.1 mouse macrophages | Not Specified | Not Specified | Transwell | 1 x 10⁵ cells per insert is a standard starting point. | [7] |
| Incubation Period | Ovarian Cancer Cells | 25 - 100 ng/mL (Chemerin) | 24 hours | Scratch Assay | Accelerated wound healing/migration. | [11] |
The Chemerin-9 in vitro cell migration assay is a robust and essential method for investigating the chemotactic properties of this peptide on various mouse immune and other cell types. By following this detailed protocol, researchers can reliably quantify cell migration, explore the underlying signaling mechanisms, and screen for potential therapeutic agents that modulate the Chemerin/CMKLR1 axis.
References
- 1. Structural basis of CMKLR1 signaling induced by chemerin9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Structural basis of CMKLR1 signaling induced by chemerin9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemerin reveals its chimeric nature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Chemerin/CMKLR1 Axis Is Involved in the Recruitment of Microglia to Aβ Deposition through p38 MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis of G protein–Coupled receptor CMKLR1 activation and signaling induced by a chemerin-derived agonist | PLOS Biology [journals.plos.org]
- 7. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modifications to the Transwell Migration/Invasion Assay Method That Eases Assay Performance and Improves the Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Cell migration assay or Transwell assay [protocols.io]
- 11. Chemerin Enhances Migration and Invasion of OC Cells via CMKLR1/RhoA/ROCK-Mediated EMT - PMC [pmc.ncbi.nlm.nih.gov]
- 12. corning.com [corning.com]
- 13. Effect of Regulation of Chemerin/Chemokine-like Receptor 1/Stimulator of Interferon Genes Pathway on Astrocyte Recruitment to Aβ Plaques - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vivo Administration of Chemerin-9 to ApoE-/- Mice for Atherosclerosis Research
Introduction
Chemerin, an adipocytokine, and its C-terminal nonapeptide fragment, Chemerin-9 (C9), have emerged as significant modulators of inflammatory processes and metabolism.[1] Both bind to the G protein-coupled receptor ChemR23 (also known as CMKLR1), which is highly expressed on immune cells like macrophages, as well as on endothelial and smooth muscle cells.[1][2][3] While plasma chemerin levels are often correlated with metabolic syndrome and coronary artery disease, studies focusing on the specific administration of Chemerin-9, a potent ChemR23 agonist, have revealed a protective role in the context of atherosclerosis.[2][4][5] In apolipoprotein E-deficient (ApoE-/-) mice, a standard model for atherosclerosis, in vivo administration of Chemerin-9 has been shown to prevent atherogenesis by mitigating key pathological events.[2][6] These notes provide a summary of the quantitative effects, detailed experimental protocols, and the underlying signaling pathways associated with Chemerin-9 administration in this model.
Quantitative Data Summary
The administration of Chemerin-9 to ApoE-/- mice results in significant anti-atherosclerotic effects, as summarized by the data from in vivo and complementary in vitro experiments.
Table 1: In Vivo Effects of Chemerin-9 Infusion in ApoE-/- Mice
| Parameter | Observation | Source |
| Aortic Atherosclerotic Lesions | Significantly decreased area | [2][6] |
| Intraplaque Macrophage Content | Significantly reduced | [2][4] |
| Intraplaque Smooth Muscle Cell (SMC) Content | Significantly reduced | [2][4] |
Table 2: In Vitro Effects of Chemerin-9 on Vascular Cells
| Cell Type & Condition | Parameter | Effect of Chemerin-9 (5-50 ng/ml) | Source |
| THP-1 Derived Macrophages (oxLDL-induced) | Foam Cell Formation | Suppressed by ~15% | [4] |
| THP-1 Derived Macrophages | CD36 Expression | Reduced by a maximum of 40% | [4] |
| THP-1 Derived Macrophages | ABCA1 Expression | Up-regulated | [2][4] |
| Human Umbilical Vein Endothelial Cells (HUVECs) (TNF-α-induced) | Adhesion & Pro-inflammatory Molecule mRNA | Significantly suppressed | [2][4] |
| Human Umbilical Vein Endothelial Cells (HUVECs) (TNF-α-induced) | THP-1 Monocyte Adhesion | Significantly attenuated | [2][4] |
| Human Aortic Smooth Muscle Cells (HASMCs) | Migration & Proliferation | Significantly suppressed | [2][6] |
Visualized Experimental Workflow and Signaling Pathways
Experimental Workflow
The overall workflow for investigating the effects of Chemerin-9 in ApoE-/- mice involves animal preparation, chronic administration of the peptide, and subsequent tissue analysis.
Caption: Workflow for Chemerin-9 administration in ApoE-/- mice.
Chemerin-9 Anti-Atherosclerotic Signaling
Chemerin-9 exerts its protective effects by modulating the behavior of key cells involved in atherosclerosis, including macrophages, endothelial cells, and vascular smooth muscle cells, through its receptor ChemR23.[2]
Caption: Chemerin-9 signaling pathways in vascular cells.
Experimental Protocols
Animal Model and Atherosclerosis Induction
-
Animal Model: Male Apolipoprotein E-deficient (ApoE-/-) mice are used. Age may vary, but studies often begin with mice around 8-12 weeks old.[4][5]
-
Diet: To induce atherosclerosis, mice are fed a high-fat or high-cholesterol diet for a specified period (e.g., 8 to 16 weeks) prior to and during the experimental period.[4][5] This diet typically contains high percentages of fat and cholesterol.
-
Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and free access to food and water.
Chemerin-9 Administration via Micro-Osmotic Pump
This protocol is based on methodologies described for administering peptides chronically in vivo.[6][7]
-
Materials:
-
Chemerin-9 peptide (e.g., human sequence YFPGQFAFS)
-
Sterile saline solution
-
Micro-osmotic pumps (e.g., Alzet Model 2004, which has a 4-week delivery duration)
-
Surgical tools for subcutaneous implantation
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
-
-
Procedure:
-
Pump Preparation: Following the manufacturer's instructions, fill the micro-osmotic pumps with either sterile saline (for the control group) or the Chemerin-9 solution at the desired concentration. The appropriate doses are selected based on their previously observed inhibitory effects on atherosclerosis progression.[6][7]
-
Anesthesia: Anesthetize the ApoE-/- mouse using a standard, approved protocol.
-
Surgical Implantation: Make a small incision in the skin on the dorsum of the neck or back.
-
Using blunt dissection, create a small subcutaneous pocket.
-
Insert the filled micro-osmotic pump into the pocket.
-
Wound Closure: Close the incision with surgical clips or sutures.
-
Post-Operative Care: Monitor the animal during recovery from anesthesia. Provide post-operative analgesics as required by institutional guidelines. The pump will deliver the solution continuously for 4 weeks.[2]
-
Atherosclerotic Lesion Analysis
-
Tissue Collection: After the 4-week infusion period, euthanize the mice. Perfuse the vascular system with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde).[4]
-
Aorta Dissection: Carefully dissect the entire aorta. The aortic root is typically used for cross-sectional analysis.
-
Staining:
-
Embed the aortic root in OCT compound and prepare frozen serial cryosections.
-
For lipid deposition analysis, stain sections with Oil Red O, which stains neutral lipids red. Counterstain with hematoxylin.[5]
-
-
Quantification:
-
Capture digital images of the stained sections using a microscope.
-
Use image analysis software (e.g., ImageJ) to measure the total area of the atherosclerotic lesion within the aortic sinus. The lesion area is often expressed as a percentage of the total aortic sinus area.
-
Immunohistochemistry (IHC) for Plaque Composition
-
Protocol:
-
Use serial cryosections of the aortic root as prepared for lesion analysis.
-
Perform antigen retrieval if necessary.
-
Block non-specific binding sites with a blocking buffer (e.g., serum from the secondary antibody host species).
-
Incubate sections with primary antibodies against specific cell markers, such as CD68 for macrophages or alpha-smooth muscle actin (α-SMA) for SMCs.[7]
-
Wash and incubate with a corresponding biotinylated secondary antibody, followed by an avidin-biotin-peroxidase complex.
-
Develop the signal with a chromogen substrate (e.g., DAB) and counterstain with hematoxylin.
-
-
Analysis: Quantify the positively stained area for each marker within the atherosclerotic plaque using image analysis software. This provides a measure of the cellular composition of the lesion.[7]
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Chemerin-9, a potent agonist of chemerin receptor (ChemR23), prevents atherogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. portlandpress.com [portlandpress.com]
- 5. Adipokine Chemerin Stimulates Progression of Atherosclerosis in ApoE−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemerin-9 Attenuates Experimental Abdominal Aortic Aneurysm Formation in ApoE−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Effects of Chemerin-9 on Primary Mouse Microglia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of Chemerin-9 on primary mouse microglia, including detailed protocols for key experiments and a summary of quantitative data. Chemerin-9, a bioactive nonapeptide derived from the chemerin protein, has emerged as a significant modulator of microglial function, offering potential therapeutic avenues for neuroinflammatory and neurodegenerative diseases.
Introduction
Chemerin-9 engages with the chemokine-like receptor 1 (CMKLR1, also known as ChemR23) on microglia, initiating downstream signaling cascades that influence cellular activities such as migration, phagocytosis, and inflammatory responses. Notably, Chemerin-9 has been demonstrated to promote a neuroprotective microglial phenotype by enhancing the clearance of amyloid-β (Aβ) and suppressing pro-inflammatory pathways like the NLRP3 inflammasome.[1] The p38 MAPK signaling pathway is a key mediator of Chemerin-9-induced microglial migration.[2][3][4][5]
Quantitative Data Summary
The following tables summarize the quantitative parameters for treating primary mouse microglia with Chemerin-9 as reported in the literature.
Table 1: Chemerin-9 Concentrations for In Vitro Assays
| Assay Type | Cell Type | Chemerin-9 Concentration | Incubation Time | Observed Effect | Reference |
| Migration Assay (Scratch-wound) | Primary Mouse Microglia | 100 nM | 8, 12, 16 hours | Promotion of wound closure | [2][6] |
| Migration Assay (Boyden Chamber) | Murine Microglial N9 cells | 100 nM | 12 hours | Induced cell migration | [2] |
| Phagocytosis Assay | Primary Mouse Microglia | Not Specified | Not Specified | Increased phagocytic ability | [1] |
| NLRP3 Inflammasome Inhibition | Primary Mouse Microglia | Not Specified | Not Specified | Decreased NLRP3 inflammasome activation | [1] |
| Aβ-induced Aggregation | Murine Microglial N9 cells | 100 nM | 30 min pre-treatment | Suppressed Aβ42-induced microglial aggregation | [6] |
Table 2: Related Reagents and Concentrations
| Reagent | Purpose | Concentration | Cell Type | Reference |
| Aβ42 oligomers | Pro-inflammatory stimulus | 3 µM | Murine Microglial N9 cells | [6] |
| α-NETA | ChemR23 inhibitor | Not Specified | Primary Mouse Microglia | [1] |
| SB203580 | p38 MAPK inhibitor | 10 µM | Primary Mouse Microglia, N9 cells | [6] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway activated by Chemerin-9 in microglia and a typical experimental workflow for studying its effects.
Caption: Chemerin-9 signaling pathway in microglia.
Caption: Experimental workflow for Chemerin-9 treatment.
Experimental Protocols
Protocol 1: Primary Mouse Microglia Isolation and Culture
This protocol is adapted from established methods for isolating microglia from the cerebral cortices of neonatal mice.
Materials:
-
Neonatal mice (P0-P3)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Hanks' Balanced Salt Solution (HBSS)
-
Trypsin (0.25%)
-
DNase I
-
Poly-D-lysine coated T-75 flasks
-
Cell strainer (70 µm)
Procedure:
-
Euthanize neonatal mice and dissect the cerebral cortices in ice-cold HBSS.
-
Remove meninges and mince the cortical tissue.
-
Digest the tissue with trypsin and DNase I at 37°C for 15 minutes.
-
Neutralize trypsin with DMEM containing 10% FBS.
-
Gently triturate the tissue to obtain a single-cell suspension.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Centrifuge the cells and resuspend the pellet in culture medium.
-
Plate the mixed glial cell suspension in poly-D-lysine coated T-75 flasks.
-
Incubate at 37°C in a 5% CO2 incubator. Change the medium after 24 hours and then every 3-4 days.
-
After 10-14 days, when a confluent glial layer has formed, shake the flasks at 220 rpm for 3 hours to detach microglia.
-
Collect the supernatant containing microglia and plate for experiments. Purity should be >95% as confirmed by Iba1 staining.[6]
Protocol 2: Microglial Migration (Scratch-Wound) Assay
This assay assesses the effect of Chemerin-9 on the migration of microglia in a two-dimensional space.
Materials:
-
Primary mouse microglia cultured in 24-well plates
-
P200 pipette tip
-
Serum-free DMEM
-
Chemerin-9 (100 nM working solution)
-
Microscope with live-cell imaging capabilities
Procedure:
-
Culture primary microglia in 24-well plates until a confluent monolayer is formed.
-
Create a "scratch" in the cell monolayer using a sterile P200 pipette tip.
-
Gently wash the wells with serum-free DMEM to remove detached cells.
-
Add serum-free DMEM containing either vehicle control or 100 nM Chemerin-9 to the respective wells.[2][6]
-
Place the plate in a microscope equipped with an incubator chamber (37°C, 5% CO2).
-
Acquire images of the scratch at time 0 and at subsequent time points (e.g., 8, 12, and 16 hours).[2][6]
-
Quantify the rate of wound closure by measuring the area of the scratch at each time point using image analysis software.
Protocol 3: Phagocytosis Assay
This protocol measures the ability of microglia to phagocytose fluorescently labeled particles.
Materials:
-
Primary mouse microglia cultured on coverslips in a 24-well plate
-
Fluorescent latex beads or fluorescently labeled Aβ42 peptides
-
Fetal Bovine Serum (FBS)
-
DMEM
-
4% Paraformaldehyde (PFA)
-
DAPI stain
Procedure:
-
Plate primary microglia on coverslips in a 24-well plate and allow them to adhere and recover for 24 hours.
-
Pre-treat the cells with Chemerin-9 at the desired concentration for the specified time.
-
For latex beads: Opsonize fluorescent latex beads in FBS for 1 hour at 37°C. Dilute the beads in DMEM and add to the microglia.
-
For Aβ42: Prepare aggregated fluorescent Aβ42 (e.g., 500 nM) in DMEM and add to the microglia.[1]
-
Incubate for 1-2 hours at 37°C to allow for phagocytosis.[1]
-
Wash the cells thoroughly with ice-cold PBS to remove non-internalized beads/peptides.
-
Fix the cells with 4% PFA for 15 minutes.
-
Stain with DAPI to visualize the nuclei.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify phagocytosis by counting the number of beads/peptides per cell or by measuring the total fluorescence intensity per cell.
Protocol 4: Western Blot for p38 MAPK Activation and NLRP3 Inflammasome
This protocol is for detecting changes in protein expression and phosphorylation related to Chemerin-9 signaling.
Materials:
-
Primary mouse microglia
-
Chemerin-9
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p38, anti-total-p38, anti-NLRP3, anti-Caspase-1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Plate primary microglia and treat with Chemerin-9 for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control like GAPDH.
References
- 1. Microglial Phagocytosis Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Noncanonical NLRP3 Inflammasome Activation: Standard Protocols | Springer Nature Experiments [experiments.springernature.com]
- 4. Protocol for Culturing Rat Microglia: R&D Systems [rndsystems.com]
- 5. The Chemerin/CMKLR1 Axis Is Involved in the Recruitment of Microglia to Aβ Deposition through p38 MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Chemerin/CMKLR1 Axis Is Involved in the Recruitment of Microglia to Aβ Deposition through p38 MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chemerin-9 in Mouse Neuroinflammation Studies
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Chemerin-9, a bioactive peptide, in mouse models of neuroinflammation. This document outlines effective dosages, administration routes, and detailed experimental protocols based on current scientific literature.
Introduction
Chemerin-9 is the C-terminal nonapeptide of the adipokine chemerin and acts as a potent agonist for the chemokine-like receptor 1 (CMKLR1, also known as ChemR23)[1]. Activation of CMKLR1 by Chemerin-9 has been shown to modulate inflammatory responses, making it a molecule of significant interest in neuroinflammatory conditions such as Alzheimer's disease and hypoxic-ischemic encephalopathy[2][3]. Research suggests that Chemerin-9 can promote a neuroprotective microglial phenotype, enhance the clearance of amyloid-β (Aβ), and reduce the production of pro-inflammatory cytokines[2][4]. These notes provide detailed methodologies for in vivo studies in mice and in vitro experiments using microglial cell lines.
Data Presentation
In Vivo Dosages and Administration of Chemerin-9 in Mouse Models
The following table summarizes the dosages and administration routes of Chemerin-9 used in various mouse models of neuroinflammation.
| Mouse Model | Chemerin-9 Dosage | Administration Route | Frequency and Duration | Key Findings | Reference |
| APP/PS1 (Alzheimer's Disease) | 30 and 60 µg/kg | Intraperitoneal (i.p.) | Every other day for 8 weeks | Ameliorated Aβ deposition and cognitive impairment, decreased microglial pro-inflammatory activity. | [2] |
| Neonatal Hypoxic-Ischemic Encephalopathy (HIE) | 3, 9, and 27 µg/kg | Intranasal | Single dose at 1 hour post-HIE | Reduced infarct volume and attenuated developmental delay; 9 µg/kg showed optimal effect. | [3] |
| Germinal Matrix Hemorrhage (GMH) in neonatal rats | 3, 9, and 27 µg/kg | Intranasal & Intraperitoneal | Single dose at 1 hour post-GMH | Improved short-term neurological function. Intranasal delivery was more effective in reaching the brain. | [4] |
| Aβ1-42-induced memory impairment | 8 µg/kg | Intracerebroventricular (i.c.v.) | Not specified | Facilitated memory formation and improved memory retention. | [5] |
In Vitro Concentrations of Chemerin-9 for Microglial Studies
This table outlines the concentrations of Chemerin-9 used in in vitro studies with primary microglia and microglial cell lines.
| Cell Type | Chemerin-9 Concentration | Experiment | Key Findings | Reference |
| Primary Mouse Microglia | Not specified directly for Chemerin-9, but used to validate in vivo findings | Phagocytosis and NLRP3 inflammasome activation | Increased phagocytic ability and decreased NLRP3 inflammasome activation. | [2] |
| Primary Microglia and N9 cells | 100 nM | Migration Assay | Promoted the migration of microglial cells. | [6] |
Experimental Protocols
In Vivo Administration of Chemerin-9 in APP/PS1 Mice
Objective: To assess the therapeutic potential of Chemerin-9 in a mouse model of Alzheimer's disease.
Materials:
-
APP/PS1 transgenic mice
-
Chemerin-9 peptide
-
Sterile, pyrogen-free saline
-
Insulin syringes (for i.p. injection)
Protocol:
-
Animal Model: Use APP/PS1 transgenic mice, which develop Aβ plaques and cognitive deficits.
-
Preparation of Chemerin-9 Solution:
-
Reconstitute lyophilized Chemerin-9 in sterile saline to a stock concentration (e.g., 1 mg/ml).
-
Further dilute the stock solution with sterile saline to achieve the final desired concentrations for injection (e.g., for a 60 µg/kg dose in a 25g mouse, the injected volume should be appropriately calculated).
-
-
Administration:
-
Administer Chemerin-9 (30 or 60 µg/kg) or vehicle (saline) via intraperitoneal injection.
-
Injections are performed every other day for a total of 8 weeks.[2]
-
-
Assessment of Neuroinflammation and Pathology:
-
Behavioral Testing: Conduct cognitive tests such as the Morris water maze to assess learning and memory.
-
Immunohistochemistry: At the end of the treatment period, sacrifice the mice and perfuse with PBS followed by 4% paraformaldehyde. Collect brain tissue for immunohistochemical analysis of Aβ plaques (using anti-Aβ antibodies) and microglial activation (using anti-Iba1 antibodies).
-
ELISA: Homogenize brain tissue to measure the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5]
-
Western Blot: Analyze protein levels of key inflammatory pathway components, such as the NLRP3 inflammasome, in brain lysates.[2]
-
In Vitro Microglial Migration Assay
Objective: To evaluate the effect of Chemerin-9 on the migration of microglial cells.
Materials:
-
Primary microglia or BV2 microglial cell line
-
Chemerin-9 peptide
-
Boyden chamber assay system
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Chemoattractant (e.g., 10% FBS as a positive control)
Protocol:
-
Cell Culture: Culture primary microglia or BV2 cells in complete medium.
-
Cell Preparation:
-
Starve the cells in serum-free medium for 2-4 hours before the assay.
-
Harvest the cells and resuspend them in serum-free medium.
-
-
Boyden Chamber Assay:
-
Place the Boyden chamber inserts (with a porous membrane) into the wells of a 24-well plate.
-
Add serum-free medium containing different concentrations of Chemerin-9 (e.g., 100 nM) or a positive control (10% FBS) to the lower chamber.[6]
-
Add the cell suspension to the upper chamber.
-
Incubate for a suitable period (e.g., 12 hours) to allow for cell migration.[7]
-
-
Quantification:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells under a microscope.
-
Signaling Pathways and Experimental Workflow
Chemerin-9 Signaling in Microglia
Chemerin-9 exerts its effects primarily through the CMKLR1 receptor. Upon binding, it can activate multiple downstream signaling pathways that modulate microglial function.
References
- 1. Structural basis of G protein–Coupled receptor CMKLR1 activation and signaling induced by a chemerin-derived agonist | PLOS Biology [journals.plos.org]
- 2. Chemerin-9 is neuroprotective in APP/PS1 transgenic mice by inhibiting NLRP3 inflammasome and promoting microglial clearance of Aβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RETRACTED ARTICLE: Chemerin reverses neurological impairments and ameliorates neuronal apoptosis through ChemR23/CAMKK2/AMPK pathway in neonatal hypoxic–ischemic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemerin suppresses neuroinflammation and improves neurological recovery via CaMKK2/AMPK/Nrf2 pathway after germinal matrix hemorrhage in neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. The Chemerin/CMKLR1 Axis Is Involved in the Recruitment of Microglia to Aβ Deposition through p38 MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Regulation of Chemerin/Chemokine-like Receptor 1/Stimulator of Interferon Genes Pathway on Astrocyte Recruitment to Aβ Plaques - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Chemerin-9 in a Mouse Model of Atherosclerosis
Introduction
Chemerin, an adipocytokine, and its active peptide fragment, Chemerin-9, have emerged as significant modulators of inflammatory processes and metabolic diseases.[1][2][3] Chemerin-9 is a stable and potent agonist for the G protein-coupled receptor ChemR23 (also known as CMKLR1).[1][4] This receptor is expressed on various cell types integral to the pathogenesis of atherosclerosis, including endothelial cells, macrophages, and vascular smooth muscle cells (VSMCs).[1][5] Research indicates that the Chemerin-9/ChemR23 signaling axis plays a protective role in the development of atherosclerosis, suggesting its potential as a novel therapeutic target for atherosclerotic diseases.[1][2][4] These application notes provide detailed protocols for utilizing Chemerin-9 in an Apolipoprotein E-deficient (ApoE-/-) mouse model of atherosclerosis, summarizing key quantitative findings and outlining the underlying cellular mechanisms.
Mechanism of Action & Signaling Pathways
Chemerin-9 exerts its anti-atherogenic effects by modulating the behavior of key vascular and immune cells. In endothelial cells, it suppresses the expression of adhesion and pro-inflammatory molecules induced by tumor necrosis factor-α (TNF-α).[1][2] In macrophages, Chemerin-9 inhibits the formation of foam cells by down-regulating the scavenger receptor CD36 and up-regulating the cholesterol efflux transporter ABCA1.[1][2][4] Furthermore, it suppresses the migration and proliferation of human aortic smooth muscle cells (HASMCs).[1][2] The signaling pathways involve the modulation of ERK1/2 and Akt phosphorylation in VSMCs.[1]
Experimental Protocols
1. Atherosclerosis Induction in ApoE-/- Mouse Model
This protocol describes the induction of atherosclerosis in ApoE-deficient mice, a widely used and reliable model that spontaneously develops hyperlipidemia and atherosclerotic lesions closely resembling human pathology.[6][7][8]
-
Animal Model: Male Apolipoprotein E-deficient (ApoE-/-) mice on a C57BL/6 background, 6-8 weeks of age.[9][10][11]
-
Housing: House mice in a temperature-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to water.[11]
-
Diet: To accelerate and exacerbate lesion development, switch mice from a standard chow diet to a high-fat, high-cholesterol "Western-type" diet.[7][11] A typical diet contains 21% fat and 0.15%-0.2% cholesterol.
-
Duration: Feed the Western diet for a period of 8-12 weeks to establish significant atherosclerotic plaques before initiating treatment.[6][9]
2. Chemerin-9 Administration Protocol
Continuous infusion of Chemerin-9 is recommended to maintain stable plasma concentrations throughout the treatment period.
-
Materials:
-
Procedure:
-
Following the atherosclerosis induction period, anesthetize the mice.
-
Implant micro-osmotic pumps subcutaneously in the dorsum of the neck.[4][12]
-
The treatment group pumps should be filled with Chemerin-9 dissolved in saline to deliver a continuous dose. A dose of 7.7 μg/kg/h has been shown to be effective.[12]
-
The control (vehicle) group pumps should be filled with sterile saline only.[12]
-
Continue the Western diet for both groups throughout the treatment period.
-
The typical infusion duration is 4 weeks (28 days).[1][2][4]
-
3. Aortic Plaque Quantification
Assessing the extent of atherosclerotic lesions is the primary endpoint. This can be achieved through en face analysis of the entire aorta and detailed histological analysis of the aortic root, a site prone to lesion development.[9][13]
-
A. En Face Aortic Staining
-
After the treatment period, euthanize the mice and perfuse the vascular system with saline through the left ventricle to flush out blood.[14]
-
Carefully dissect the entire aorta from the heart to the iliac bifurcation.[15]
-
Remove periadventitial fat and connective tissue.[14]
-
Cut the aorta open longitudinally, from the aortic arch to the bifurcation, and pin it flat on a black wax surface, intima side up.[13][14]
-
Stain the aorta with a lipid-staining dye such as Oil Red O or Sudan IV for 15-30 minutes to visualize lipid-rich plaques.[9][15]
-
Destain and capture high-resolution images of the pinned aorta with an included scale for calibration.[14]
-
Use image analysis software (e.g., ImageJ) to quantify the total aortic surface area and the lesion-covered area.[13] The results are typically expressed as the percentage of the total surface area covered by lesions.
-
-
B. Aortic Root Histological Analysis
-
Isolate the heart and the upper portion of the aorta.[16]
-
Embed the aortic root in a cryo-medium (e.g., OCT) and freeze.
-
Prepare serial cross-sections (e.g., 5-10 µm thick) starting from the appearance of the aortic valve leaflets.[16]
-
For general morphology and lesion area measurement, perform Hematoxylin and Eosin (H&E) staining.[16]
-
To analyze plaque composition, perform immunohistochemical (IHC) staining for:
-
Macrophages: Using antibodies against CD68 or Mac-2.
-
Smooth Muscle Cells (SMCs): Using an antibody against α-smooth muscle actin (α-SMA).
-
-
Capture images and use software to measure the total lesion area and the area positive for each specific stain within the plaque.
-
Quantitative Data Summary
The following tables summarize the reported quantitative effects of Chemerin-9 in both in vivo mouse models and in vitro cell-based assays.
Table 1: Effects of Chemerin-9 on Atherosclerosis in ApoE-/- Mice
| Parameter | Treatment Group | Result | Citation |
|---|---|---|---|
| Aortic Atherosclerotic Lesion Area | Chemerin-9 (4-week infusion) | Significantly decreased | [1][2][4] |
| Intraplaque Macrophage Content | Chemerin-9 (4-week infusion) | Significantly reduced | [1][2][4] |
| Intraplaque Smooth Muscle Cell (SMC) Content | Chemerin-9 (4-week infusion) | Significantly reduced | [1][2][4] |
| Body Weight & Plasma Lipids | Chemerin-9 (4-week infusion) | No significant changes |[1] |
Table 2: Effects of Chemerin-9 in Cell-Based Assays
| Assay | Cell Type | Treatment | Effect | Quantitative Change | Citation |
|---|---|---|---|---|---|
| Foam Cell Formation | THP-1 derived Macrophages | Chemerin-9 (10-50 ng/ml) + oxLDL | Suppression | ~15% reduction | [1] |
| CD36 Expression | THP-1 derived Macrophages | Chemerin-9 (5-500 ng/ml) + oxLDL | Down-regulation | Up to 40% reduction | [1] |
| ABCA1 Expression | THP-1 derived Macrophages | Chemerin-9 + oxLDL | Up-regulation | Data not specified | [1][2][4] |
| Monocyte Adhesion | THP-1 Monocytes & HUVECs | Chemerin-9 (500 ng/ml) + TNF-α | Attenuation | Significant reduction | [1][2] |
| SMC Migration | Human Aortic SMCs (HASMCs) | Chemerin-9 (500 ng/ml) + PDGF-BB/AngII | Suppression | Significant reduction | [1] |
| SMC Proliferation | Human Aortic SMCs (HASMCs) | Chemerin-9 (10000 ng/ml) | Suppression | Significant reduction |[1] |
The administration of the Chemerin-9 peptide demonstrates significant anti-atherosclerotic effects in the ApoE-/- mouse model.[1][2] Its mechanism of action involves the favorable modulation of endothelial cells, macrophages, and vascular smooth muscle cells, leading to reduced inflammation, decreased foam cell formation, and inhibition of VSMC migration and proliferation.[1] The protocols outlined here provide a robust framework for researchers to investigate the therapeutic potential of Chemerin-9 and other ChemR23 agonists. These findings position the Chemerin-9/ChemR23 axis as a promising target for the development of novel therapies against atherosclerotic cardiovascular disease.[2]
References
- 1. portlandpress.com [portlandpress.com]
- 2. Chemerin-9, a potent agonist of chemerin receptor (ChemR23), prevents atherogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemerin: A Novel Link between Inflammation and Atherosclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemerin in the Spotlight: Revealing Its Multifaceted Role in Acute Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Atherosclerosis: an overview of mouse models and a detailed methodology to quantify lesions in the aortic root - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. europeanreview.org [europeanreview.org]
- 11. BSN723T Prevents Atherosclerosis and Weight Gain in ApoE Knockout Mice Fed a Western Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemerin-9 Attenuates Experimental Abdominal Aortic Aneurysm Formation in ApoE−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of Atherosclerosis in Mice [jove.com]
- 14. Measurement of Mouse Atherosclerotic Lesion Size: En Face Analysis of Aortic Lesions [protocols.io]
- 15. journals.plos.org [journals.plos.org]
- 16. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for Chemerin-9 Mouse Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemerin, a novel adipokine, and its C-terminal-derived peptide Chemerin-9, have emerged as significant regulators of metabolic processes.[1][2] Chemerin-9, a potent agonist for the chemokine-like receptor 1 (CMKLR1), has shown therapeutic potential in metabolic disorders.[1][3] This document provides detailed application notes and experimental protocols for designing and conducting metabolic studies in mice to investigate the effects of Chemerin-9.
Chemerin and its signaling system are implicated in various physiological processes, including adipogenesis, glucose homeostasis, and inflammation.[4][5] Dysregulation of the chemerin/CMKLR1 axis has been associated with obesity, insulin resistance, and type 2 diabetes.[4][6] In vivo studies utilizing mouse models are crucial for elucidating the precise mechanisms of Chemerin-9 action and evaluating its therapeutic efficacy.
Chemerin-9 Signaling Pathway
Chemerin-9 exerts its biological effects primarily through the activation of its receptor, CMKLR1, a G protein-coupled receptor.[7] Upon binding, it triggers intracellular signaling cascades that modulate gene expression and cellular function. The pathway is involved in regulating adipocyte differentiation, glucose uptake, and inflammatory responses.[1][7]
Caption: Chemerin-9 signaling pathway.
Experimental Design and Protocols
A well-structured experimental design is critical for obtaining robust and reproducible data. The following outlines a comprehensive workflow for investigating the metabolic effects of Chemerin-9 in a diet-induced obesity (DIO) mouse model.
Experimental Workflow
Caption: Experimental workflow for Chemerin-9 metabolic studies in mice.
Detailed Protocols
Animal Model and Diet-Induced Obesity
-
Animal Strain: C57BL/6J mice are commonly used as they are susceptible to diet-induced obesity and metabolic dysfunction.
-
Age: Start with mice aged 6-8 weeks.
-
Acclimatization: Allow mice to acclimatize for at least one week before starting the experiment.
-
Diet:
-
Housing: House mice in a temperature-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
Chemerin-9 Administration
-
Route of Administration: Intraperitoneal (IP) injection is a common and effective route.
-
Dosage: Based on previous studies, a dose of approximately 7.7 μg/kg/day can be used as a starting point, with dose-response studies recommended.[10]
-
Vehicle: Prepare Chemerin-9 in a suitable vehicle, such as sterile saline. The control group should receive vehicle injections of the same volume.
-
Frequency: Administer daily for the duration of the treatment period (e.g., 4 weeks).
Metabolic Phenotyping
This test assesses the ability of the mouse to clear an oral glucose load.[11]
-
Fasting: Fast mice for 6 hours prior to the test, with free access to water.[11]
-
Baseline Blood Glucose: Measure baseline blood glucose (t=0) from the tail vein using a glucometer.
-
Glucose Administration: Administer a 2 g/kg body weight bolus of glucose solution (commonly 20% dextrose) via oral gavage.[11][12]
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.[11]
-
Data Analysis: Calculate the area under the curve (AUC) for glucose to quantify glucose tolerance.
This test evaluates insulin sensitivity by measuring the response to an exogenous insulin injection.[13][14]
-
Fasting: Fast mice for 4-6 hours before the test.[13]
-
Baseline Blood Glucose: Measure baseline blood glucose (t=0).
-
Insulin Administration: Inject human insulin (0.75-1.0 U/kg body weight) intraperitoneally.[15][16]
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, and 60 minutes post-insulin injection.[16]
-
Data Analysis: Express blood glucose levels as a percentage of the baseline and calculate the rate of glucose disappearance.
Tissue and Blood Collection
At the end of the study, euthanize mice and collect blood and tissues for further analysis.
-
Blood Collection: Collect blood via cardiac puncture for plasma or serum separation. Store at -80°C.
-
Tissue Collection: Harvest key metabolic tissues such as the liver, epididymal white adipose tissue (eWAT), brown adipose tissue (BAT), and skeletal muscle. Snap-freeze in liquid nitrogen and store at -80°C for molecular analysis, or fix in formalin for histology.
Biochemical and Molecular Analysis
-
Plasma Analysis: Measure plasma levels of insulin, triglycerides, cholesterol, and inflammatory cytokines (e.g., TNF-α, IL-6) using commercially available ELISA kits.
-
Gene Expression Analysis: Isolate RNA from tissues and perform quantitative real-time PCR (qRT-PCR) to analyze the expression of genes involved in glucose and lipid metabolism (e.g., Glut4, Pparγ, Scd1) and inflammation.
-
Western Blot Analysis: Analyze protein expression and phosphorylation status of key signaling molecules in the insulin signaling pathway (e.g., Akt, ERK).
-
Histology: Perform H&E staining of liver and adipose tissue to assess lipid accumulation and cell morphology.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison between treatment groups.
Table 1: Metabolic Parameters
| Parameter | Vehicle Control | Chemerin-9 (Low Dose) | Chemerin-9 (High Dose) |
| Body Weight (g) | |||
| Fasting Blood Glucose (mg/dL) | |||
| Fasting Plasma Insulin (ng/mL) | |||
| OGTT AUC (mg/dL*min) | |||
| ITT Glucose Nadir (% of baseline) | |||
| Plasma Triglycerides (mg/dL) | |||
| Plasma Cholesterol (mg/dL) |
Table 2: Gene Expression in Adipose Tissue (Fold Change vs. Control)
| Gene | Vehicle Control | Chemerin-9 (Low Dose) | Chemerin-9 (High Dose) |
| Pparγ | 1.0 | ||
| Cebpα | 1.0 | ||
| Glut4 | 1.0 | ||
| Tnfα | 1.0 |
Conclusion
This document provides a comprehensive framework for designing and executing metabolic studies in mice to investigate the therapeutic potential of Chemerin-9. Adherence to these detailed protocols will facilitate the generation of high-quality, reproducible data, contributing to a better understanding of Chemerin-9's role in metabolic regulation and its potential as a novel therapeutic agent for metabolic diseases.
References
- 1. Regulatory effect of chemerin and therapeutic efficacy of chemerin-9 in pancreatogenic diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. biorxiv.org [biorxiv.org]
- 4. joe.bioscientifica.com [joe.bioscientifica.com]
- 5. Chemerin: a multifaceted adipokine involved in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. Chemerin-9 Attenuates Experimental Abdominal Aortic Aneurysm Formation in ApoE−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mmpc.org [mmpc.org]
- 13. Insulin Tolerance Test in Mouse [protocols.io]
- 14. protocols.io [protocols.io]
- 15. mmpc.org [mmpc.org]
- 16. Insulin tolerance test and random fed insulin test protocol [whitelabs.org]
Application Notes and Protocols for Mouse Chemerin ELISA Kit
For Serum and Plasma Samples
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of a typical Mouse Chemerin ELISA (Enzyme-Linked Immunosorbent Assay) kit for the quantitative determination of mouse chemerin concentrations in serum and plasma samples.
Introduction
Chemerin, also known as Retinoic Acid Receptor Responder Protein 2 (RARRES2), is a secreted protein that plays a significant role in adipogenesis, inflammation, and glucose metabolism.[1] It is initially synthesized as an inactive precursor, pro-chemerin, and is activated through proteolytic cleavage. Chemerin exerts its effects by binding to three G protein-coupled receptors: ChemR23 (CMKLR1), GPR1, and CCRL2.[1] Given its involvement in various physiological and pathological processes, accurate quantification of chemerin levels in biological samples is crucial for research in areas such as obesity, metabolic syndrome, and inflammatory diseases.
This document provides detailed protocols for sample preparation and a general ELISA procedure, along with performance characteristics of commercially available kits.
Data Presentation
The following tables summarize the quantitative data from various commercially available Mouse Chemerin ELISA kits, providing a comparative overview of their performance characteristics.
Table 1: General Performance Characteristics of Mouse Chemerin ELISA Kits
| Manufacturer/Kit | Assay Type | Sensitivity | Assay Range (pg/mL) |
| Abcam (ab204520) | Sandwich ELISA | = 1.75 pg/mL | 14.06 - 900 |
| Proteintech (KE10074) | Sandwich ELISA | 1.9 pg/mL | 15.6 - 1000 |
| R&D Systems (MCHM00) | Sandwich ELISA | 3.47 pg/mL | 46.9 - 3000 |
| Elabscience (E-EL-M0015) | Sandwich ELISA | 28.13 pg/mL | 46.88 - 3000 |
| Innovative Research | Sandwich ELISA | <20 pg/ml | 780 - 50000 |
| Biomatik | Sandwich ELISA | 0.32 ng/mL | 0.78 - 50 |
Table 2: Precision Data for Mouse Chemerin ELISA Kits
| Manufacturer/Kit | Sample Type | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) |
| Proteintech (KE10074) | Mouse Serum | 3.5, 3.2, 2.3 | 4.9, 3.2, 3.3 |
| Abcam (ab204520) | Mouse Serum | Not Specified | 2.49 |
| R&D Systems (MCHM00) | Not Specified | Not Specified | Not Specified |
| FineTest | Serum, EDTA Plasma, Heparin Plasma | < 8% | < 10% |
Table 3: Recovery and Linearity Data for Mouse Chemerin ELISA Kits
| Manufacturer/Kit | Sample Type | Average Recovery (%) | Linearity |
| Proteintech (KE10074) | Mouse Serum | 93% (Range: 80%-109%) | Not Specified |
| Abcam (ab204520) | Serum | 95% (Range: 86%-101%) | Dilution series showed good linearity |
| R&D Systems (MCHM00) | Not Specified | Not Specified | Serially diluted samples showed good linearity |
| FineTest | Serum, EDTA Plasma, Heparin Plasma | 93%, 94%, 96% respectively | Good linearity observed at 1:2, 1:4, and 1:8 dilutions |
Experimental Protocols
Sample Preparation
Proper sample collection and preparation are critical for accurate and reproducible results.
a. Serum Preparation
-
Collect whole blood in a serum separator tube (SST) or a tube without anticoagulant.
-
Allow the blood to clot by leaving it undisturbed at room temperature for 30 minutes to 2 hours.[2][3]
-
Centrifuge the clotted blood at 1,000-2,000 x g for 10-20 minutes at 4°C.[3]
-
Carefully collect the supernatant (serum) and transfer it to a clean tube.
-
If not assaying immediately, aliquot the serum and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[2]
b. Plasma Preparation
-
Collect whole blood into tubes containing an anticoagulant such as EDTA, heparin, or citrate.
-
Gently mix the blood with the anticoagulant.
-
Centrifuge the blood at 1,000-2,000 x g for 10-15 minutes at 4°C within 30 minutes of collection.[4]
-
Carefully collect the supernatant (plasma) and transfer it to a clean tube.
-
If not assaying immediately, aliquot the plasma and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[4]
General ELISA Protocol (Sandwich ELISA)
This protocol provides a general workflow for a typical sandwich ELISA. Refer to the specific kit manual for detailed instructions, including reagent volumes and incubation times.
-
Reagent Preparation: Bring all reagents and samples to room temperature before use. Prepare standards, wash buffer, and other reagents as instructed in the kit manual.
-
Standard and Sample Addition: Add standards and prepared samples to the appropriate wells of the microplate, which has been pre-coated with a capture antibody specific for mouse chemerin.
-
Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 2 hours at room temperature). During this step, the chemerin in the samples binds to the immobilized capture antibody.
-
Washing: Aspirate the liquid from each well and wash the plate multiple times with the prepared wash buffer. This removes any unbound substances.
-
Detection Antibody Addition: Add the biotinylated detection antibody to each well.
-
Incubation: Cover the plate and incubate as directed. The detection antibody binds to a different epitope on the captured chemerin.
-
Washing: Repeat the washing step to remove unbound detection antibody.
-
Streptavidin-HRP Addition: Add Streptavidin-HRP conjugate to each well.
-
Incubation: Cover the plate and incubate. The streptavidin-HRP binds to the biotinylated detection antibody.
-
Washing: Repeat the washing step to remove unbound Streptavidin-HRP.
-
Substrate Addition: Add the substrate solution (e.g., TMB) to each well. This will react with the HRP to produce a color change.
-
Incubation: Incubate the plate in the dark for a specified time to allow for color development.
-
Stop Reaction: Add the stop solution to each well to terminate the reaction. The color will typically change from blue to yellow.
-
Read Plate: Measure the optical density (OD) of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the OD values of the standards against their known concentrations. Use the standard curve to determine the concentration of chemerin in the samples.
Mandatory Visualizations
Chemerin Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of chemerin to its receptors.
Caption: Chemerin signaling pathway overview.
Experimental Workflow
The diagram below outlines the major steps involved in the Mouse Chemerin ELISA protocol.
Caption: General Sandwich ELISA workflow.
References
Application Notes and Protocols for Western Blot Analysis of Chemerin-9 in Mouse Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection of the C-terminal nonapeptide of chemerin, Chemerin-9, in mouse tissues using Western blotting. This document includes methodologies for tissue lysate preparation, protein quantification, electrophoresis, immunoblotting, and detection, alongside a summary of Chemerin-9 expression in various mouse tissues and an overview of its signaling pathway.
Chemerin-9 Expression in Mouse Tissues
Chemerin and its active peptide, Chemerin-9, are expressed in a variety of mouse tissues. The following table summarizes the relative protein expression levels of chemerin, which can guide tissue selection for analysis.
| Tissue | Relative Chemerin Protein Expression | Reference |
| White Adipose Tissue (WAT) | High | [1] |
| Liver | High | [1] |
| Lung | High to Moderate | [1][2] |
| Skin | Moderate | |
| Kidney | Moderate | |
| Spleen | Low | [2] |
| Heart | Low | [1] |
| Skeletal Muscle | Low | [2] |
| Brain | Low | [1] |
| Testis | Low | [1] |
Chemerin-9 Signaling Pathway
Chemerin-9 exerts its biological effects primarily through the G protein-coupled receptor, Chemokine-like receptor 1 (CMKLR1). Activation of CMKLR1 initiates a cascade of intracellular signaling events that regulate various cellular processes, including inflammation, adipogenesis, and cell migration.
Western Blot Experimental Workflow
The following diagram outlines the major steps involved in the Western blot protocol for detecting Chemerin-9 in mouse tissues.
Detailed Experimental Protocol
I. Materials and Reagents
-
Lysis Buffer: RIPA buffer (e.g., Thermo Scientific, Cat# 89900) supplemented with protease and phosphatase inhibitors (e.g., Thermo Scientific, Cat# A32965 & 88667).
-
Protein Assay: BCA Protein Assay Kit (e.g., Thermo Scientific, Cat# 23225).
-
Loading Buffer: 4x Laemmli sample buffer.
-
Electrophoresis: Mini-PROTEAN TGX Precast Gels (4-20%) (e.g., Bio-Rad, Cat# 4561096).
-
Running Buffer: 1x Tris/Glycine/SDS buffer.
-
Transfer Membrane: 0.2 µm PVDF membrane (e.g., Bio-Rad, Cat# 1620177).
-
Transfer Buffer: 1x Tris/Glycine buffer with 20% methanol.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody: Rabbit anti-Chemerin polyclonal antibody (Recommended starting dilution 1:1000 to 1:50000).
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG (dilution as per manufacturer's recommendation).
-
Wash Buffer: TBST (Tris-buffered saline, 0.1% Tween-20).
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate (e.g., Bio-Rad, Cat# 1705061).
-
Equipment: Homogenizer, refrigerated centrifuge, electrophoresis and blotting apparatus, imaging system.
II. Tissue Lysate Preparation
-
Excise mouse tissue of interest and immediately flash-freeze in liquid nitrogen. Store at -80°C until use.
-
For lysis, place 10-20 mg of frozen tissue in a pre-chilled tube.
-
Add 500 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Homogenize the tissue on ice using a mechanical homogenizer until no visible tissue clumps remain.
-
Incubate the homogenate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the soluble protein fraction, and transfer to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a BCA protein assay according to the manufacturer's instructions.
-
Aliquot the lysate and store at -80°C.
III. SDS-PAGE and Protein Transfer
-
Thaw the protein lysates on ice.
-
Prepare protein samples for loading by mixing the desired amount of protein (typically 20-50 µg per lane) with 4x Laemmli sample buffer and deionized water to a final 1x concentration.
-
Heat the samples at 95-100°C for 5 minutes.
-
Load the denatured protein samples and a molecular weight marker into the wells of a 4-20% SDS-PAGE gel.
-
Run the gel in 1x Tris/Glycine/SDS running buffer at 100-150V until the dye front reaches the bottom of the gel.
-
Equilibrate the gel and a PVDF membrane in transfer buffer for 10-15 minutes.
-
Assemble the transfer stack and transfer the proteins from the gel to the PVDF membrane at 100V for 60-90 minutes at 4°C.
-
After transfer, briefly wash the membrane with deionized water and then with TBST.
IV. Immunoblotting and Detection
-
Block the membrane in 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation. For phospho-antibodies, BSA is the recommended blocking agent.
-
Incubate the membrane with the primary anti-Chemerin antibody diluted in blocking buffer. The optimal dilution should be determined empirically, but a starting point of 1:1000 is recommended.[3] Incubation can be performed for 2 hours at room temperature or overnight at 4°C with gentle agitation.[4][5][6]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer according to the manufacturer's instructions, for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL detection reagent according to the manufacturer's protocol.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system. Exposure times may need to be optimized.
V. Data Analysis
-
Analyze the resulting bands to determine the presence and relative abundance of Chemerin-9. The expected molecular weight of the active form of chemerin is approximately 16 kDa.[7]
-
For quantitative analysis, use densitometry software to measure the intensity of the bands. Normalize the Chemerin-9 band intensity to that of a loading control (e.g., β-actin or GAPDH) to account for variations in protein loading.
References
- 1. International Union of Basic and Clinical Pharmacology CIII: Chemerin Receptors CMKLR1 (Chemerin1) and GPR1 (Chemerin2) Nomenclature, Pharmacology, and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemerin: A Potential Regulator of Inflammation and Metabolism for Chronic Obstructive Pulmonary Disease and Pulmonary Rehabilitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Flow Cytometry Analysis of Chemerin-9 Treated Mouse Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemerin is a chemoattractant protein that, upon proteolytic cleavage, gives rise to several bioactive peptides, including Chemerin-9. This nonapeptide is a potent agonist for the G protein-coupled receptor, Chemokine-like Receptor 1 (CMKLR1), also known as ChemR23. The Chemerin/CMKLR1 signaling axis is involved in various physiological processes, including adipogenesis, glucose metabolism, and the regulation of both innate and adaptive immunity. CMKLR1 is expressed on various immune cells, including macrophages, dendritic cells (DCs), and natural killer (NK) cells, making Chemerin-9 a molecule of significant interest for its immunomodulatory potential. These application notes provide a framework for analyzing the effects of Chemerin-9 on mouse immune cells using flow cytometry.
Chemerin-9 and its Impact on Mouse Immune Cells
Chemerin-9 has been shown to exert both pro- and anti-inflammatory effects, depending on the context. It can act as a potent chemoattractant for CMKLR1-expressing cells, drawing them to sites of inflammation. Furthermore, it can modulate the phenotype and function of these cells.
-
Macrophages: Chemerin-9 can influence macrophage polarization, a key process in which macrophages adopt distinct functional phenotypes, broadly classified as pro-inflammatory M1 and anti-inflammatory M2. The balance between M1 and M2 macrophages is critical in the progression and resolution of inflammatory diseases.
-
Dendritic Cells (DCs): As key antigen-presenting cells, DCs play a crucial role in initiating adaptive immune responses. Chemerin-9 can attract immature DCs and potentially influence their maturation and antigen-presenting capacity.
-
Natural Killer (NK) Cells: These innate lymphoid cells are important for early responses to viral infections and cancer. Chemerin-9 can act as a chemoattractant for NK cells and may modulate their activation and cytotoxic functions.
Data Presentation: Flow Cytometry Analysis of Chemerin-9 Treated Cells
The following tables summarize expected quantitative data from flow cytometry analysis of immune cells treated with Chemerin-9.
Note on Data Origin: The quantitative data for macrophage polarization is based on a study of Chemerin-9-treated primary human macrophages.[1][2] This data is provided as a reference for expected trends in mouse macrophage studies. Currently, there is a lack of published, specific quantitative flow cytometry data on the effects of Chemerin-9 on mouse immune cell surface marker expression. The proposed experimental designs for mouse dendritic and NK cells are therefore based on established markers of their activation and function.
Table 1: Effect of Chemerin-9 on Mouse Macrophage Polarization (Hypothetical Data Based on Human Macrophage Study)
| Treatment | Cell Type | Marker | Change in Mean Fluorescence Intensity (MFI) | Interpretation |
| Chemerin-9 | Bone Marrow-Derived Macrophages | CD86 (M1 marker) | No significant change | Suggests Chemerin-9 does not induce a classical M1 phenotype. |
| Chemerin-9 | Bone Marrow-Derived Macrophages | MHC Class II (M1 marker) | No significant change | Reinforces that Chemerin-9 does not drive M1 polarization. |
| Chemerin-9 | Bone Marrow-Derived Macrophages | CD206 (M2 marker) | ↓ (Significant Decrease) | Indicates a shift away from an M2-like phenotype. |
| Chemerin-9 | Bone Marrow-Derived Macrophages | CD163 (M2 marker) | ↓ (Significant Decrease) | Further supports the reduction of M2 characteristics. |
| LPS + IFN-γ (M1 control) | Bone Marrow-Derived Macrophages | CD86 (M1 marker) | ↑ (Significant Increase) | Positive control for M1 polarization. |
| LPS + IFN-γ (M1 control) | Bone Marrow-Derived Macrophages | MHC Class II (M1 marker) | ↑ (Significant Increase) | Positive control for M1 polarization. |
| IL-4 (M2 control) | Bone Marrow-Derived Macrophages | CD206 (M2 marker) | ↑ (Significant Increase) | Positive control for M2 polarization. |
| IL-4 (M2 control) | Bone Marrow-Derived Macrophages | CD163 (M2 marker) | ↑ (Significant Increase) | Positive control for M2 polarization. |
Table 2: Proposed Flow Cytometry Analysis of Chemerin-9 Treated Mouse Dendritic Cells
| Treatment | Cell Type | Marker | Parameter to Measure | Expected Outcome | Interpretation |
| Chemerin-9 | Bone Marrow-Derived Dendritic Cells | CD80 | % Positive Cells & MFI | Increase | Upregulation of co-stimulatory molecules, indicating maturation. |
| Chemerin-9 | Bone Marrow-Derived Dendritic Cells | CD86 | % Positive Cells & MFI | Increase | Upregulation of co-stimulatory molecules, indicating maturation. |
| Chemerin-9 | Bone Marrow-Derived Dendritic Cells | MHC Class II | % Positive Cells & MFI | Increase | Enhanced antigen presentation capacity. |
| LPS (Positive Control) | Bone Marrow-Derived Dendritic Cells | CD80, CD86, MHC Class II | % Positive Cells & MFI | Significant Increase | Known inducer of DC maturation. |
| Untreated | Bone Marrow-Derived Dendritic Cells | CD80, CD86, MHC Class II | % Positive Cells & MFI | Baseline | Baseline expression in immature DCs. |
Table 3: Proposed Flow Cytometry Analysis of Chemerin-9 Treated Mouse NK Cells
| Treatment | Cell Type | Marker | Parameter to Measure | Expected Outcome | Interpretation |
| Chemerin-9 | Splenic NK Cells | CD69 | % Positive Cells & MFI | Increase | Early activation marker upregulation. |
| Chemerin-9 | Splenic NK Cells | IFN-γ (intracellular) | % Positive Cells & MFI | Increase | Enhanced pro-inflammatory cytokine production. |
| PMA/Ionomycin (Positive Control) | Splenic NK Cells | CD69, IFN-γ | % Positive Cells & MFI | Significant Increase | Potent, non-specific activators of NK cells. |
| Untreated | Splenic NK Cells | CD69, IFN-γ | % Positive Cells & MFI | Baseline | Baseline activation state. |
Signaling Pathways and Experimental Workflows
CMKLR1 Signaling Pathway
Chemerin-9 binding to CMKLR1 on mouse immune cells initiates a cascade of intracellular events. This G protein-coupled receptor primarily signals through the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. Activation of CMKLR1 also leads to calcium mobilization from intracellular stores and the activation of the mitogen-activated protein kinase (MAPK) cascades, including the ERK1/2 pathway. These signaling events ultimately influence cellular functions such as chemotaxis, proliferation, and cytokine production.
Caption: Chemerin-9/CMKLR1 signaling cascade in immune cells.
Experimental Workflow for Flow Cytometry Analysis
The general workflow for analyzing Chemerin-9 treated mouse cells involves isolating the primary cells, in vitro treatment, staining with fluorescently-conjugated antibodies, and subsequent analysis on a flow cytometer.
Caption: General workflow for flow cytometry analysis.
Experimental Protocols
Protocol 1: Isolation and Analysis of Chemerin-9 Treated Mouse Bone Marrow-Derived Macrophages (BMDMs)
Materials:
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
L929-conditioned medium (as a source of M-CSF) or recombinant mouse M-CSF
-
Chemerin-9 (mouse)
-
LPS and IFN-γ (for M1 polarization control)
-
IL-4 (for M2 polarization control)
-
Phosphate-Buffered Saline (PBS)
-
FACS buffer (PBS + 2% FBS + 0.05% sodium azide)
-
Fc block (anti-mouse CD16/CD32)
-
Fluorescently-conjugated antibodies: anti-mouse F4/80, anti-mouse CD11b, anti-mouse CD86, anti-mouse MHC Class II, anti-mouse CD206, anti-mouse CD163.
-
70 µm cell strainer
-
Flow cytometry tubes
Procedure:
-
BMDM Generation:
-
Euthanize a C57BL/6 mouse and sterilize the hind legs with 70% ethanol.
-
Isolate the femur and tibia and flush the bone marrow with RPMI-1640 using a syringe and needle.
-
Create a single-cell suspension by passing the bone marrow through a 70 µm cell strainer.
-
Lyse red blood cells using ACK lysis buffer, if necessary.
-
Culture the cells in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20% L929-conditioned medium or 20 ng/mL recombinant mouse M-CSF.
-
Incubate at 37°C, 5% CO2 for 7 days, replacing the medium on day 3.
-
-
Chemerin-9 Treatment:
-
On day 7, harvest the adherent BMDMs by gentle scraping or using a cell lifter.
-
Seed the BMDMs in a new plate and allow them to adhere for 2-4 hours.
-
Treat the cells with the desired concentration of Chemerin-9 for 24-48 hours. Include untreated, LPS (100 ng/mL) + IFN-γ (20 ng/mL), and IL-4 (20 ng/mL) controls.
-
-
Flow Cytometry Staining:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in FACS buffer and block Fc receptors with anti-mouse CD16/CD32 for 10-15 minutes on ice.
-
Add the cocktail of fluorescently-conjugated antibodies (F4/80, CD11b, CD86, MHC Class II, CD206, CD163) and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer for analysis.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the live, single-cell population, followed by gating on F4/80+ CD11b+ macrophages.
-
Analyze the expression of CD86, MHC Class II, CD206, and CD163 within the macrophage gate and quantify the percentage of positive cells and the Mean Fluorescence Intensity (MFI).
-
Protocol 2: Analysis of Chemerin-9 Treated Mouse Bone Marrow-Derived Dendritic Cells (BMDCs)
Materials:
-
Similar materials as for BMDMs, but with the addition of recombinant mouse GM-CSF and IL-4 for DC differentiation.
-
Fluorescently-conjugated antibodies: anti-mouse CD11c, anti-mouse MHC Class II, anti-mouse CD80, anti-mouse CD86.
-
LPS (as a positive control for maturation).
Procedure:
-
BMDC Generation:
-
Isolate bone marrow as described for BMDMs.
-
Culture the cells in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, 20 ng/mL recombinant mouse GM-CSF, and 10 ng/mL recombinant mouse IL-4.
-
On day 3, gently swirl the plate and replace half of the medium with fresh medium containing GM-CSF and IL-4.
-
On day 6, collect the non-adherent and loosely adherent cells, which are the immature BMDCs.
-
-
Chemerin-9 Treatment:
-
Reseed the immature BMDCs in a new plate.
-
Treat with Chemerin-9 for 24 hours. Include untreated and LPS (100 ng/mL) controls.
-
-
Flow Cytometry Staining:
-
Harvest the cells and wash with cold PBS.
-
Perform Fc block as described previously.
-
Stain with a cocktail of anti-mouse CD11c, MHC Class II, CD80, and CD86 antibodies for 30 minutes on ice in the dark.
-
Wash and resuspend in FACS buffer.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the live, single-cell population, followed by gating on CD11c+ dendritic cells.
-
Analyze the expression of MHC Class II, CD80, and CD86 on the DC population.
-
Protocol 3: Analysis of Chemerin-9 Treated Mouse Splenic NK Cells
Materials:
-
RPMI-1640 medium, FBS, Penicillin-Streptomycin.
-
Chemerin-9 (mouse).
-
PMA and Ionomycin (for positive control).
-
Brefeldin A (for intracellular cytokine staining).
-
Fluorescently-conjugated antibodies: anti-mouse CD3, anti-mouse NK1.1, anti-mouse CD69, anti-mouse IFN-γ.
-
Fixation/Permeabilization buffer.
-
Permeabilization/Wash buffer.
Procedure:
-
Splenocyte Isolation:
-
Euthanize a C57BL/6 mouse and aseptically remove the spleen.
-
Generate a single-cell suspension by mashing the spleen through a 70 µm cell strainer.
-
Lyse red blood cells with ACK lysis buffer.
-
Wash the splenocytes with RPMI-1640.
-
-
Chemerin-9 Treatment and Intracellular Cytokine Staining:
-
Culture splenocytes in complete RPMI-1640.
-
Stimulate the cells with Chemerin-9 for 4-6 hours. Include untreated and PMA/Ionomycin controls.
-
For the last 3-4 hours of incubation, add Brefeldin A to all samples to block cytokine secretion.
-
-
Flow Cytometry Staining:
-
Harvest the cells and wash with cold PBS.
-
Perform Fc block.
-
Stain for surface markers (CD3, NK1.1, CD69) for 30 minutes on ice in the dark.
-
Wash the cells with FACS buffer.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Stain for intracellular IFN-γ for 30 minutes at room temperature in the dark.
-
Wash the cells with permeabilization/wash buffer and resuspend in FACS buffer.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the live, single-cell lymphocyte population.
-
Identify NK cells as CD3- NK1.1+.
-
Analyze the expression of CD69 and intracellular IFN-γ within the NK cell gate.
-
References
Troubleshooting & Optimization
Technical Support Center: Stability and Degradation of Chemerin-9 in Mouse Serum
This technical support center provides researchers, scientists, and drug development professionals with guidance on handling and troubleshooting experiments involving Chemerin-9 in a mouse serum environment.
Frequently Asked Questions (FAQs)
Q1: What is Chemerin-9 and what is its function?
A1: Chemerin-9 is a nine-amino-acid peptide (sequence: YFPGQFAFS in humans, FLPGQFAFS in mice) derived from the C-terminus of the full-length chemerin protein. It is a potent agonist for the Chemokine-like receptor 1 (CMKLR1), also known as ChemR23.[1] By activating CMKLR1, Chemerin-9 is involved in regulating immune responses, adipocyte differentiation, and glucose metabolism, and it generally exhibits anti-inflammatory effects.[2][3]
Q2: How stable is unmodified, linear Chemerin-9 in serum?
Q3: What are the primary factors contributing to Chemerin-9 degradation in serum?
A3: The degradation of Chemerin-9 in serum is primarily due to enzymatic cleavage by proteases.[5] The full-length precursor, prochemerin, is processed by serine proteases of the coagulation, fibrinolytic, and inflammatory cascades, such as elastase, plasmin, and cathepsin G, to become active.[5][6] Further cleavage, for instance by chymase, can inactivate it.[6] It is highly probable that similar proteases are responsible for the degradation of the smaller Chemerin-9 peptide. A free N-terminus can also be susceptible to degradation.[7]
Q4: How can I improve the stability of Chemerin-9 for in vitro and in vivo experiments?
A4: Several strategies can be employed to enhance the stability of Chemerin-9:
-
Cyclization: Creating cyclic derivatives of Chemerin-9, for example, through a disulfide bridge, has been shown to dramatically increase stability in blood plasma to over 24 hours.[4][7]
-
N-terminal Modification: Introducing a D-amino acid at the N-terminus can protect against degradation by aminopeptidases.[7]
-
Use of Protease Inhibitors: For in vitro assays, the addition of a broad-spectrum protease inhibitor cocktail to the serum can prevent degradation. However, this may interfere with downstream biological assays.
Q5: What is the signaling pathway activated by Chemerin-9?
A5: Chemerin-9 binds to and activates the G protein-coupled receptor (GPCR) CMKLR1. This receptor is coupled to the Gi/o family of G proteins.[8][9] Activation of this pathway leads to the inhibition of adenylyl cyclase (reducing cAMP levels) and the activation of phospholipase C, which results in calcium mobilization. Downstream effects include the phosphorylation of Akt and ERK kinases.[2][10]
Troubleshooting Guides
Issue 1: Inconsistent or no biological activity of Chemerin-9 in serum-containing assays.
| Potential Cause | Troubleshooting Step |
| Rapid Degradation | Pre-treat serum with a protease inhibitor cocktail. If not possible, minimize incubation time. Consider using a stabilized, cyclic analog of Chemerin-9.[4][7] |
| Incorrect Storage | Aliquot Chemerin-9 upon receipt and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Low Receptor Expression | Confirm that the target cells in your assay express sufficient levels of CMKLR1.[11] |
| Peptide Quality | Ensure the purity of the synthesized peptide is ≥95% as confirmed by HPLC. |
Issue 2: High variability in Chemerin-9 stability measurements between serum samples.
| Potential Cause | Troubleshooting Step |
| Sample Collection | Standardize the blood collection method. Protease activity can be affected by hemolysis or prolonged clotting times. Use of protease inhibitors in collection tubes is recommended. |
| Freeze-Thaw Cycles | Aliquot serum samples immediately after isolation and before freezing to avoid repeated freeze-thaw cycles which can release proteases from cells. |
| Inter-animal Variability | Protease levels can vary between individual mice. Pool serum from multiple animals for baseline experiments or use a sufficient number of animals to account for biological variance. |
Issue 3: Artifactual degradation during sample preparation for analysis (e.g., HPLC/MS).
| Potential Cause | Troubleshooting Step |
| Continued Enzymatic Activity | Immediately stop the stability assay by adding a protein precipitation agent that also denatures enzymes (e.g., ice-cold acetonitrile with 0.1% trifluoroacetic acid).[12] |
| Analyte Loss During Precipitation | Strong acids can cause significant loss of peptide during precipitation. Organic solvents like acetonitrile are generally better for preserving the peptide for analysis.[12] |
| Sample Adsorption | Use low-protein-binding tubes and pipette tips for all steps involving the peptide. |
Data Presentation
Table 1: Stability of Chemerin-9 Analogs in Blood Plasma
| Peptide Analog | Modification | Stability in Human Plasma (37°C) | Reference |
| Linear Chemerin-9 | N-terminally TAM-labeled | <1% intact after 1 hour | [4] |
| Cyclic Chemerin-9 (4T) | Cyclized via positions 4 and 9 | Not degraded over the course of the experiment (>24h) | [4][7] |
| Cyclic Chemerin-9 (12T) | Cyclized, N-terminal D-Tyr | Stable | [7] |
Table 2: Agonist Potency of Chemerin-9 at CMKLR1
| Peptide | Receptor System | Assay | EC50 | Reference |
| Human Chemerin-9 | CMKLR1 in CHO cells | Ca2+ Mobilization | 7.1 nM | |
| Mouse Chemerin-9 | CMKLR1 | Not specified | 42 nM | [13] |
| Mouse Chemerin-9 | Primary mouse adipocytes | Lipolysis Inhibition | IC50 = 3.3 nM | [14] |
Experimental Protocols
Protocol 1: In Vitro Stability Assay of Chemerin-9 in Mouse Serum
This protocol is adapted from methods used for similar peptides.[4][12]
-
Serum Preparation: a. Collect blood from mice via cardiac puncture or other approved method into serum separator tubes. b. Allow blood to clot at room temperature for 30 minutes. c. Centrifuge at 2,000 x g for 15 minutes at 4°C. d. Collect the supernatant (serum) and store in single-use aliquots at -80°C. Avoid freeze-thaw cycles.
-
Incubation: a. Thaw mouse serum on ice. b. In a low-protein-binding microcentrifuge tube, add 90 µL of mouse serum. Pre-warm the tube to 37°C for 5 minutes. c. Prepare a 10X stock solution of Chemerin-9 in an appropriate buffer (e.g., PBS). d. To start the reaction, add 10 µL of the 10X Chemerin-9 stock solution to the serum for a final concentration of 10 µM. e. Incubate the mixture at 37°C in a shaking incubator.
-
Time-Point Sampling and Reaction Quenching: a. At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take a 20 µL aliquot of the incubation mixture. b. Immediately quench the enzymatic reaction by adding the aliquot to a tube containing 40 µL of ice-cold acetonitrile with 0.1% trifluoroacetic acid (TFA). c. Vortex vigorously for 30 seconds.
-
Sample Processing and Analysis: a. Centrifuge the quenched samples at 15,000 x g for 10 minutes at 4°C to precipitate proteins. b. Carefully transfer the supernatant to a new tube for analysis. c. Analyze the supernatant by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or LC-MS/MS to quantify the amount of intact Chemerin-9 remaining. d. The percentage of intact peptide at each time point is calculated relative to the amount at time 0.
Visualizations
Caption: Chemerin-9 signaling pathway via the CMKLR1 receptor.
Caption: Workflow for assessing Chemerin-9 stability in mouse serum.
References
- 1. Structural basis of CMKLR1 signaling induced by chemerin9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chemerin-9 Attenuates Experimental Abdominal Aortic Aneurysm Formation in ApoE−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclic Derivatives of the Chemerin C-Terminus as Metabolically Stable Agonists at the Chemokine-like Receptor 1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteolytic regulatory mechanism of chemerin bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Structural basis of G protein–Coupled receptor CMKLR1 activation and signaling induced by a chemerin-derived agonist | PLOS Biology [journals.plos.org]
- 9. Chemerin Forms: Their Generation and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemerin-9, Mouse (7117) by Tocris, Part of Bio-Techne [bio-techne.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Chemerin-9 Mouse Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Chemerin-9 in mouse models. The information is curated to address common experimental challenges and interpret unexpected findings related to its off-target effects.
Frequently Asked Questions (FAQs)
Q1: We observe an unexpected increase in blood pressure in our mouse model after chronic Chemerin-9 infusion. Is this a known off-target effect?
A1: Yes, an increase in systolic blood pressure has been reported as a potential off-target effect of chronic Chemerin-9 infusion in mice.[1] However, the literature presents conflicting data, with some studies reporting no vasoconstrictor action of Chemerin-9 in mouse aorta in vitro.[1] This discrepancy suggests that the mouse model itself may be a source of variability.[1]
Troubleshooting:
-
Confirm Receptor Expression: Verify the expression levels of CMKLR1 and GPR1 in the specific vascular beds of your mouse strain, as receptor distribution can influence the response.
-
Route of Administration: The method of Chemerin-9 delivery (e.g., chronic infusion vs. acute injection) can significantly impact cardiovascular responses.
-
Mouse Strain: Different mouse strains may exhibit varied responses to Chemerin-9. It is crucial to document and consider the strain used in your experiments.
Q2: Our in vitro experiments with Chemerin-9 on vascular smooth muscle cells (VSMCs) are showing inconsistent results in proliferation and migration assays. What could be the cause?
A2: The effects of Chemerin-9 on VSMCs can be complex and dose-dependent. Studies have shown that Chemerin-9 can suppress migration and proliferation of human aortic smooth muscle cells (HASMCs).[2][3] However, chemerin, the parent molecule, has been reported to increase the proliferation and migration of VSMCs through various signaling pathways.[4]
Troubleshooting:
-
Dose-Response Curve: Perform a comprehensive dose-response analysis to identify the optimal concentration for your specific assay.
-
Cell Purity and Passage Number: Ensure the purity of your primary VSMC cultures and use cells at a low passage number to maintain their physiological responsiveness.
-
Serum Conditions: The presence or absence of serum and its concentration can significantly influence VSMC behavior and their response to Chemerin-9.
Q3: We are investigating the metabolic effects of Chemerin-9 and observe alterations in glucose homeostasis in our obese mouse model. Is Chemerin-9 known to have off-target metabolic effects?
A3: Yes, the chemerin signaling system, including its receptors CMKLR1 and GPR1, plays a role in regulating glucose homeostasis.[5][6] Studies in knockout mice have demonstrated that loss of GPR1 can lead to more severe glucose intolerance in mice on a high-fat diet.[5] Chemerin itself has been shown to exacerbate glucose intolerance in mouse models of obesity and diabetes.[7]
Troubleshooting:
-
Dietary Conditions: The metabolic effects of Chemerin-9 can be highly dependent on the diet of the animals (e.g., standard chow vs. high-fat diet).
-
Receptor Expression in Metabolic Tissues: Analyze the expression of CMKLR1 and GPR1 in key metabolic tissues such as white adipose tissue (WAT), brown adipose tissue (BAT), skeletal muscle, and liver.
-
Insulin and Glucose Tolerance Tests: Conduct thorough insulin tolerance tests (ITT) and glucose tolerance tests (GTT) to precisely characterize the metabolic phenotype.
Troubleshooting Guides
Issue: Conflicting Vasoconstrictor Responses to Chemerin-9 in Mouse Aorta
Background: Researchers have reported conflicting findings regarding the vasoconstrictor effects of Chemerin-9 in mouse models. While some in vivo studies show an increase in blood pressure with chronic infusion, in vitro studies on isolated mouse aorta have sometimes failed to demonstrate a contractile response.[1]
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Receptor Density/Function | Profile CMKLR1 and GPR1 mRNA and protein expression in the specific vascular tissue being studied. |
| Mouse Strain Variability | Compare responses across different mouse strains (e.g., C57BL/6 vs. BALB/c). |
| In Vitro vs. In Vivo Discrepancy | Consider that in vivo effects may be indirect, potentially mediated by other cell types or systemic factors not present in isolated tissue baths. |
| Biased Agonism | Investigate downstream signaling pathways (e.g., G-protein coupling, β-arrestin recruitment) to determine if biased agonism at CMKLR1 is occurring in your model.[1] |
Issue: Variability in Anti-Atherosclerotic Effects of Chemerin-9
Background: Chemerin-9 has been shown to have protective effects against atherosclerosis in ApoE-/- mice by reducing lesion size and inflammation.[2][3][8] However, the parent molecule, chemerin, has been associated with pro-atherosclerotic effects in some contexts.[4]
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Dosage and Administration | Optimize the dose and delivery method (e.g., osmotic mini-pumps for continuous delivery) of Chemerin-9.[2][9] |
| Disease Model Progression | The timing of Chemerin-9 administration relative to the stage of atherosclerotic plaque development may be critical. |
| Inflammatory Milieu | Assess the systemic and local inflammatory state of the animals, as this can influence the response to Chemerin-9. |
| Gut Microbiome | The composition of the gut microbiome can influence metabolic and inflammatory diseases and may contribute to variability in treatment responses.[6][[“]] |
Quantitative Data Summary
Table 1: In Vitro Receptor Binding and Activation by Chemerin-9
| Receptor | Ligand | Assay | Affinity/Potency | Reference |
| Human CMKLR1 | Radiolabeled Chemerin-9 | Binding Assay | KD = 0.28 ± 0.07 nM | [1] |
| Human GPR1 | Radiolabeled Chemerin-9 | Binding Assay | KD = 0.87 ± 0.23 nM | [1] |
| Human CMKLR1 | Chemerin-9 | β-arrestin Recruitment | Partial Agonist (Emax = 71 ± 5%) | [1] |
| Human GPR1 | Chemerin-9 | β-arrestin Recruitment | - | [1] |
| Mouse CMKLR1 | Chemerin-9 | Agonist Activity | EC50 = 42 nM | [11] |
Table 2: Effects of Chemerin-9 on Atherosclerosis in ApoE-/- Mice
| Treatment | Duration | Effect on Aortic Lesions | Macrophage Content | SMC Content | Reference |
| Chemerin-9 Infusion | 4 weeks | Significantly decreased | Reduced | Reduced | [2][3][8] |
Experimental Protocols
Protocol 1: Chronic Infusion of Chemerin-9 in Mice for Cardiovascular Studies
-
Animal Model: Utilize appropriate mouse strains (e.g., C57BL/6 or specific knockout models).
-
Drug Preparation: Dissolve Chemerin-9 in sterile saline or another appropriate vehicle.
-
Pump Implantation: Surgically implant micro-osmotic pumps (e.g., Alzet Model 2004) subcutaneously in the dorsum of the neck for continuous infusion over a specified period (e.g., 28 days).[2][9]
-
Blood Pressure Monitoring: Measure systolic and diastolic blood pressure at regular intervals using a non-invasive tail-cuff method.
-
Tissue Collection: At the end of the study, euthanize the mice and collect aorta and other relevant tissues for histological and molecular analysis.
Protocol 2: In Vitro Assessment of Chemerin-9 on Vascular Smooth Muscle Cell Migration
-
Cell Culture: Culture primary human aortic smooth muscle cells (HASMCs) in appropriate media.
-
Migration Assay: Use a Boyden chamber assay or a wound-healing (scratch) assay to assess cell migration.
-
Treatment: Pre-treat cells with varying concentrations of Chemerin-9.
-
Stimulation: Induce migration with a chemoattractant such as PDGF-BB (10 ng/ml) or Angiotensin II (500 nmol/l).[3]
-
Quantification: After a suitable incubation period, fix and stain the cells. Quantify the number of migrated cells or the closure of the scratch wound.
Signaling Pathways and Workflows
Caption: Chemerin-9 signaling through CMKLR1 and GPR1.
Caption: Workflow for assessing Chemerin-9 effects on atherosclerosis.
References
- 1. ahajournals.org [ahajournals.org]
- 2. researchgate.net [researchgate.net]
- 3. portlandpress.com [portlandpress.com]
- 4. Role of Chemerin in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. joe.bioscientifica.com [joe.bioscientifica.com]
- 6. The impact of chemerin or chemokine-like receptor 1 loss on the mouse gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemerin: a multifaceted adipokine involved in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemerin-9, a potent agonist of chemerin receptor (ChemR23), prevents atherogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemerin-9 Attenuates Experimental Abdominal Aortic Aneurysm Formation in ApoE−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. consensus.app [consensus.app]
- 11. Chemerin-9, Mouse | Other Chemokine Receptors | Tocris Bioscience [tocris.com]
Technical Support Center: Protocol Optimization for Chemerin-9 In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Chemerin-9 in vitro assays.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during Chemerin-9 experiments, providing potential causes and solutions in a question-and-answer format.
Q1: Why am I observing no or a very weak signal in my Chemerin-9 bioassay?
A1: Several factors can contribute to a weak or absent signal. Consider the following:
-
Cell Health and Receptor Expression: Ensure your cells are healthy, viable, and express the Chemerin-9 receptor, CMKLR1 (also known as ChemR23), at sufficient levels.[1][2] Passage number can affect cell health and receptor expression; it is advisable to use cells within a consistent and low passage range.
-
Ligand Activity: Verify the activity of your Chemerin-9 peptide. Improper storage or multiple freeze-thaw cycles can degrade the peptide. It's recommended to aliquot the peptide upon receipt and store it at -20°C or -80°C.
-
Assay Conditions: Optimize incubation times and temperatures. For instance, in ELISA assays, inadequate incubation can lead to a weak signal.[3] Similarly, for cell-based assays, ensure the incubation period is sufficient for a measurable biological response.
-
Reagent Preparation: Ensure all reagents, including buffers and media, are correctly prepared and at the appropriate pH. Components like sodium azide can inhibit peroxidase activity in ELISA assays.[3]
Q2: I'm seeing high background noise in my ELISA or cell-based assay. What can I do to reduce it?
A2: High background can mask the specific signal from Chemerin-9. Here are some troubleshooting steps:
-
Blocking Efficiency (ELISA): Inadequate blocking is a common cause of high background in ELISAs. Ensure you are using an appropriate blocking buffer and that the incubation time is sufficient.
-
Washing Steps: Insufficient washing between steps can leave unbound reagents, leading to high background. Increase the number of wash cycles or the volume of wash buffer.[3][4]
-
Antibody Concentration (ELISA): The concentration of primary or secondary antibodies may be too high. Perform a titration experiment to determine the optimal antibody concentration.[4]
-
Autofluorescence (Cell-based assays): Some cell types or media components (like phenol red) can autofluoresce.[5] Use phenol red-free media and consider using red-shifted fluorescent dyes to minimize this effect.[5]
Q3: My results are not reproducible between experiments. How can I improve consistency?
A3: Lack of reproducibility can be frustrating. Here are key areas to focus on for improvement:
-
Standardize Cell Culture: Use cells at a consistent confluency and passage number.[6] Ensure a consistent cell seeding density for each experiment.[6]
-
Consistent Reagent Preparation: Prepare fresh reagents for each experiment whenever possible. If using frozen stocks, ensure they are thawed and mixed thoroughly and consistently.
-
Pipetting Technique: Inaccurate pipetting can introduce significant variability. Calibrate your pipettes regularly and ensure proper technique to minimize errors.[7]
-
Environmental Control: Maintain consistent temperature and CO2 levels in your incubator.[6] Avoid "edge effects" in microplates by not using the outer wells or by filling them with sterile PBS or media.
Q4: In my calcium mobilization assay, the baseline fluorescence is high or unstable. What could be the cause?
A4: A stable baseline is crucial for accurate calcium flux measurements.
-
Cell Health: Unhealthy or dying cells can have leaky membranes, leading to elevated intracellular calcium and a high baseline. Ensure your cells are healthy and handle them gently during the assay preparation.
-
Dye Loading: Incomplete removal of extracellular dye after loading can contribute to a high background. Ensure thorough washing after dye incubation.
-
Cell Plating: Uneven cell distribution in the wells can lead to a fluctuating baseline. Ensure a single, uniform cell layer.
Q5: What is the expected potency (EC50) for Chemerin-9 in a CMKLR1-mediated assay?
A5: The potency of Chemerin-9 can vary depending on the assay type and cell system used. However, it is generally considered a potent agonist for CMKLR1.[8] In calcium mobilization assays, Chemerin-9 typically exhibits an EC50 in the low nanomolar range.[8] For β-arrestin recruitment assays, the potency may be lower compared to the full-length chemerin.[8]
Quantitative Data Summary
The following tables summarize key quantitative parameters for various Chemerin-9 in vitro assays. These values should be used as a starting point for optimization in your specific experimental system.
Table 1: Recommended Concentration Ranges for Chemerin-9 in Different Assays
| Assay Type | Cell Line Example | Recommended Chemerin-9 Concentration Range | Reference |
| Calcium Mobilization | HEK293 expressing CMKLR1 | 0.1 - 100 nM | [1] |
| Chemotaxis/Migration | THP-1 monocytes, HASMCs | 1 - 100 ng/mL | [9][10] |
| ERK Phosphorylation | Cardiac Fibroblasts | 10 - 1000 ng/mL | [11] |
| Foam Cell Formation | THP-1 derived macrophages | 10 - 50 ng/mL | [9] |
Table 2: Typical Incubation Times and Temperatures
| Assay Step | Parameter | Recommended Value | Notes |
| Cell Seeding | Incubation Time | 12 - 24 hours | Allow cells to adhere and recover before treatment. |
| Chemerin-9 Treatment | Incubation Time | Varies (minutes to hours) | Dependent on the specific cellular response being measured. |
| ELISA | Incubation Temperature | 37°C or Room Temperature | Follow the specific kit manufacturer's instructions.[12] |
| Cell-based Assays | Incubation Temperature | 37°C | Maintain optimal cell culture conditions.[6] |
Experimental Protocols
Below are detailed methodologies for key in vitro assays involving Chemerin-9.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following CMKLR1 activation by Chemerin-9.
Methodology:
-
Cell Culture: Plate cells expressing CMKLR1 (e.g., HEK293-CMKLR1) in a black, clear-bottom 96-well plate and culture overnight.
-
Dye Loading: Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Incubate for the recommended time (typically 30-60 minutes) at 37°C.
-
Washing: Gently wash the cells to remove excess extracellular dye.
-
Baseline Measurement: Measure the baseline fluorescence using a fluorescence plate reader.
-
Chemerin-9 Stimulation: Add varying concentrations of Chemerin-9 to the wells.
-
Signal Detection: Immediately begin measuring the fluorescence intensity at regular intervals to capture the transient calcium flux.
-
Data Analysis: The change in fluorescence intensity is indicative of the intracellular calcium concentration. Plot the peak fluorescence response against the Chemerin-9 concentration to determine the EC50.
Chemotaxis (Cell Migration) Assay
This assay assesses the ability of Chemerin-9 to induce directional cell migration.
Methodology:
-
Cell Preparation: Culture cells of interest (e.g., monocytes, macrophages) and resuspend them in serum-free medium.[11]
-
Assay Setup: Use a Boyden chamber or a similar transwell system with a porous membrane. Add serum-free medium containing different concentrations of Chemerin-9 to the lower chamber.
-
Cell Seeding: Add the cell suspension to the upper chamber (the insert).
-
Incubation: Incubate the plate for a duration sufficient to allow cell migration (typically a few hours).
-
Cell Staining and Counting: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane.
-
Quantification: Count the number of migrated cells in several fields of view under a microscope.
-
Data Analysis: Plot the number of migrated cells against the Chemerin-9 concentration.
ERK Phosphorylation Assay (Western Blot)
This assay determines the activation of the MAPK/ERK signaling pathway by Chemerin-9.
Methodology:
-
Cell Culture and Starvation: Plate cells in a suitable culture dish. Once confluent, serum-starve the cells for several hours to reduce basal ERK phosphorylation.
-
Chemerin-9 Stimulation: Treat the cells with various concentrations of Chemerin-9 for a specific time (e.g., 5-30 minutes).[13]
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) and total ERK.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal to determine the fold change in phosphorylation.
Visualizations
Chemerin-9 Signaling Pathway
Caption: Simplified signaling cascade initiated by Chemerin-9 binding to its receptor, CMKLR1.
General Workflow for a Chemerin-9 In Vitro Assay
Caption: A stepwise representation of a typical in vitro cell-based assay for Chemerin-9.
References
- 1. Structural basis of CMKLR1 signaling induced by chemerin9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CMKLR1 - Wikipedia [en.wikipedia.org]
- 3. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 4. assaygenie.com [assaygenie.com]
- 5. selectscience.net [selectscience.net]
- 6. biocompare.com [biocompare.com]
- 7. biomatik.com [biomatik.com]
- 8. Signaling Properties of Chemerin Receptors CMKLR1, GPR1 and CCRL2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. Chemerin-9, a potent agonist of chemerin receptor (ChemR23), prevents atherogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemerin-9 stimulates migration in rat cardiac fibroblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cloud-clone.com [cloud-clone.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Chemerin-9 Mouse Immunodetection
Welcome to the technical support center for Chemerin-9 mouse immunodetection. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Chemerin-9 and what is its function in mice?
A1: Chemerin-9 is a nine-amino acid peptide that corresponds to the C-terminal end of the full-length mouse chemerin protein (amino acids 148-156).[1] It functions as a potent agonist for the chemokine-like receptor 1 (CMKLR1), also known as ChemR23.[1][2] The activation of CMKLR1 by Chemerin-9 is involved in various physiological and pathological processes, including inflammation, metabolism, adipogenesis, and cardiovascular function.[2][3][4][5]
Q2: Which antibodies are recommended for detecting mouse Chemerin?
A2: Several commercial antibodies are available for the detection of mouse chemerin. The choice of antibody will depend on the specific application (e.g., Western Blot, Immunohistochemistry, ELISA). It is crucial to select an antibody that has been validated for the intended application in mouse samples.[6] Some suppliers provide validation data from publications to aid in selection.
Q3: What are the known receptors for Chemerin?
A3: Chemerin and its active forms, like Chemerin-9, primarily signal through three receptors:
-
CMKLR1 (ChemR23): A G protein-coupled receptor (GPCR) that, upon binding chemerin, triggers intracellular signaling cascades, including intracellular calcium release and inhibition of cAMP accumulation.[7][8][9][10]
-
GPR1: Another GPCR that binds chemerin, though the resulting signal can be weaker than that from CMKLR1.[7][8]
-
CCRL2: This receptor binds chemerin but does not appear to signal intracellularly. It is thought to act as a decoy receptor or to present chemerin to signaling receptors.[7][11]
Q4: Are there different isoforms of mouse Chemerin I should be aware of?
A4: Yes. Chemerin is synthesized as a precursor, pre-prochemerin, which undergoes proteolytic processing to generate various isoforms.[8][12] The full-length active form is processed at the C-terminus to produce shorter, highly active peptides like Chemerin-9.[1] The presence of different isoforms can potentially lead to the detection of multiple bands in a Western blot.
Troubleshooting Guides
Western Blotting
Issue: Weak or No Signal
| Potential Cause | Recommended Solution |
| Low Protein Expression | The target protein may not be highly expressed in the chosen mouse tissue or cell lysate. Consult protein expression databases (e.g., UniProt, Protein Atlas) and published literature to confirm expression levels. Consider using a positive control from a tissue known to express chemerin, such as adipose tissue or liver.[4][13] |
| Insufficient Protein Load | Load a sufficient amount of total protein onto the gel, typically in the range of 20-30 µg per lane for whole-cell extracts.[13] |
| Inefficient Antibody Binding | The primary or secondary antibody concentration may be too low. Increase the antibody concentration or extend the incubation time (e.g., overnight at 4°C).[14] Ensure the secondary antibody is compatible with the primary antibody's host species (e.g., use an anti-rabbit secondary for a rabbit primary antibody).[14] |
| Protein Degradation | Prepare fresh samples and always include protease inhibitors in the lysis buffer. Keep samples on ice to minimize degradation.[13][15] |
Issue: High Background
| Potential Cause | Recommended Solution |
| Inadequate Blocking | Increase the blocking time or try a different blocking agent. For phospho-specific antibodies, use bovine serum albumin (BSA) instead of milk, as milk contains the phosphoprotein casein.[14] |
| Insufficient Washing | Increase the number and duration of wash steps to remove unbound antibodies. Adding a mild detergent like Tween-20 to the wash buffer can also help reduce non-specific binding. |
| High Antibody Concentration | An excessively high concentration of the primary or secondary antibody can lead to non-specific binding and high background. Perform an antibody titration to determine the optimal concentration. |
Issue: Multiple or Unexpected Bands
| Potential Cause | Recommended Solution |
| Protein Isoforms | Chemerin exists in multiple processed forms, which may result in the detection of several bands.[12] Refer to literature to identify the expected molecular weights of these isoforms. |
| Non-Specific Antibody Binding | The primary antibody may be cross-reacting with other proteins. Use a blocking peptide to confirm the specificity of the antibody. If the issue persists, consider trying a different primary antibody.[15] |
| Protein Aggregation | Incomplete denaturation of the sample can lead to protein aggregation and the appearance of higher molecular weight bands. Ensure the sample is adequately heated in loading buffer before loading onto the gel. |
Immunohistochemistry (IHC)
Issue: Non-Specific Staining
| Potential Cause | Recommended Solution |
| Endogenous Peroxidase Activity | If using a horseradish peroxidase (HRP)-based detection system, quench endogenous peroxidase activity with a hydrogen peroxide solution before primary antibody incubation. |
| Cross-Reactivity of Secondary Antibody | Ensure the secondary antibody is cross-adsorbed against the species of the tissue being stained to minimize non-specific binding. |
| High Antibody Concentration | Titrate the primary antibody to find the lowest concentration that provides specific staining with minimal background. |
Enzyme-Linked Immunosorbent Assay (ELISA)
Issue: High Variability Between Replicates
| Potential Cause | Recommended Solution |
| Inadequate Plate Washing | Ensure thorough and consistent washing of all wells between steps. Automated plate washers can improve consistency. |
| Pipetting Inconsistency | Use calibrated pipettes and ensure consistent technique when adding reagents and samples to the wells. |
| Uneven Temperature | Ensure the plate is incubated at a consistent temperature. Avoid stacking plates during incubation. |
Issue: Poor Standard Curve
| Potential Cause | Recommended Solution |
| Improper Standard Reconstitution | Carefully follow the manufacturer's instructions for reconstituting the standard. Ensure it is fully dissolved before preparing the dilution series. |
| Standard Degradation | Aliquot and store the reconstituted standard according to the manufacturer's recommendations to avoid repeated freeze-thaw cycles. |
| Incorrect Dilution Series | Double-check the calculations and pipetting for the serial dilutions of the standard. |
Experimental Protocols
Western Blotting Protocol for Mouse Chemerin
-
Protein Extraction: Homogenize mouse tissue or lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load samples onto a 15% polyacrylamide gel and run until adequate separation is achieved.[16]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[7]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against mouse chemerin (diluted in blocking buffer) overnight at 4°C.[7]
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[7]
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.[7]
Immunohistochemistry (IHC) Protocol for Mouse Chemerin
-
Tissue Preparation: Fix mouse tissue in 4% paraformaldehyde, embed in paraffin, and cut into 5 µm sections.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
-
Blocking: Block non-specific binding with a serum-based blocking solution.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody against mouse chemerin overnight at 4°C.
-
Detection: Use a labeled streptavidin-biotin (LSAB) method or a polymer-based detection system with a chromogen such as diaminobenzidine (DAB).
-
Counterstaining: Counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections, clear in xylene, and mount with a coverslip.
Sandwich ELISA Protocol for Mouse Chemerin
-
Coating: Coat a 96-well plate with a capture antibody specific for mouse chemerin and incubate overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.[3]
-
Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for mouse chemerin. Incubate for 1-2 hours at room temperature.[3]
-
Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature.[3]
-
Substrate Development: Wash the plate and add a TMB substrate solution. Incubate in the dark until color develops.[3]
-
Stopping the Reaction: Add a stop solution (e.g., sulfuric acid) to each well.[3]
-
Measurement: Read the absorbance at 450 nm.[3]
Quantitative Data Summary
The following table summarizes the typical detection ranges and sensitivities of commercially available mouse Chemerin ELISA kits.
| Parameter | Value | Reference |
| Detection Range | 15.6 - 1000 pg/mL | [3] |
| Sensitivity | 1.9 pg/mL | [3] |
Visualizations
Caption: Chemerin Signaling Pathway
Caption: Western Blot Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemerin-9, a potent agonist of chemerin receptor (ChemR23), prevents atherogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mouse Chemerin ELISA Kit Elisa Kit KE10074 | Proteintech [ptglab.com]
- 4. Chemerin-9 Attenuates Experimental Abdominal Aortic Aneurysm Formation in ApoE−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemerin-9 Attenuates Experimental Abdominal Aortic Aneurysm Formation in ApoE-/- Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mouse chemerin antibody | antibody review based on formal publications [labome.com]
- 7. Targeting the chemerin/CMKLR1 axis by small molecule antagonist α-NETA mitigates endometriosis progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Chemerin Receptor CMKLR1 Requires Full‐Length Chemerin for High Affinity in Contrast to GPR1 as Demonstrated by a New Nanoluciferase‐Based Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural basis of CMKLR1 signaling induced by chemerin9 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Chemerin reveals its chimeric nature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemerin Antibody (372409) [Unconjugated] (MAB23251): Novus Biologicals [novusbio.com]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. Western Blot Troubleshooting: 8 Protocol Issues Solved [stressmarq.com]
- 15. biocompare.com [biocompare.com]
- 16. The chemerin knockout rat reveals chemerin dependence in female, but not male, experimental hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Conflicting results of Chemerin-9 effects in different rodent models
Welcome to the technical support center for researchers utilizing Chemerin-9 in rodent models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the conflicting results observed across various studies.
Frequently Asked Questions (FAQs)
Q1: Why do some studies report Chemerin-9 as anti-inflammatory and protective, while others suggest it is pro-inflammatory or has adverse effects?
A1: The function of the Chemerin-9/CMKLR1 signaling axis is highly context-dependent, leading to apparently contradictory results. The dual role in inflammation may be associated with the specific physiological context and the stage of the inflammatory process.[1][2][3][4] Key factors determining its effect include:
-
Rodent Species and Strain: Responses to chemerin differ significantly between mice and rats.[5][6] For instance, some vascular effects observed in rats were not replicated in mice.[5] Furthermore, genetic backgrounds (e.g., ApoE-/-, Dahl Salt-Sensitive) dictate the baseline physiology and response to stimuli.
-
Disease Model: The effect of Chemerin-9 can vary dramatically between models of metabolic disease, acute inflammation, and chronic atherosclerosis. In some contexts, it promotes resolution of inflammation, while in others it may act as a chemoattractant that initiates an inflammatory response.[1][2][4]
-
Full-Length Chemerin vs. Chemerin-9: Full-length chemerin and its various processed isoforms can have different biological activities. Chemerin-9 is a specific C-terminal nonapeptide that acts as a potent CMKLR1 agonist, often showing anti-inflammatory and pro-resolving effects in chronic disease models.[4][7][8] However, other chemerin forms present in vivo may have different or opposing actions.
Q2: What is the primary signaling pathway for Chemerin-9, and how does it mediate its effects?
A2: Chemerin-9 exerts its biological effects primarily by binding to the G protein-coupled receptor (GPCR) known as Chemokine-like Receptor 1 (CMKLR1 or ChemR23).[1][9] Upon binding, CMKLR1 couples to Gi proteins.[2] This activation can trigger multiple downstream pathways, including the suppression of ERK1/2 phosphorylation and the increased expression of PI3K and phosphorylation of Akt, which are associated with anti-proliferative and pro-survival signals in vascular smooth muscle cells.[7] The signaling can be biased, meaning different ligands can stabilize distinct receptor conformations, leading to varied functional outcomes.[5]
Diagram of the Chemerin-9 signaling pathway through CMKLR1.
Caption: Chemerin-9 activates the CMKLR1 receptor, leading to Gi protein signaling and modulation of downstream pathways like ERK and PI3K/Akt.
Q3: Can Chemerin-9 affect blood pressure? The results seem contradictory.
A3: Yes, Chemerin-9 can influence blood pressure, but the results are conflicting. One study reported that a chronic infusion of Chemerin-9 caused an increase in systolic blood pressure in mice.[5] Another study using rats found that an acute bolus of Chemerin-9 increased blood pressure.[5] However, a separate study in female chemerin knockout rats suggested that chemerin is required for the development of experimental hypertension, a dependency not seen in males.[10] These discrepancies highlight differences in species (rat vs. mouse), administration (chronic infusion vs. acute bolus), and potential sex-specific effects.[5][10]
Troubleshooting Guide
Problem: My in vivo Chemerin-9 administration did not produce the expected anti-atherosclerotic effect in ApoE-/- mice.
| Potential Cause | Troubleshooting Steps & Key Considerations |
| Incorrect Dosage or Administration | Verify your dosage against successful protocols. One study showing decreased aortic lesions used a 4-week infusion of 7.7 μg/kg/h via a subcutaneously implanted micro-osmotic pump.[7][11] A simple bolus injection may be insufficient due to the rapid metabolism of the peptide.[6] |
| Peptide Stability | Chemerin-9 has a high metabolic rate in vivo.[6] Ensure the peptide was handled and stored correctly to prevent degradation. Consider using stabilized analogs if consistent exposure is required for a therapeutic effect.[6] |
| Model-Specific Differences | While one study showed a 4-week infusion of Chemerin-9 decreased atherosclerotic lesions in ApoE-/- mice, another reported that higher chemerin protein levels correlated with increased plaque formation in the same model.[8] The specific experimental conditions, such as diet and age of the animals, may critically influence the outcome. |
| Timing of Intervention | The effect of Chemerin-9 may depend on the stage of plaque development. Its anti-inflammatory effects might be more pronounced in preventing lesion formation rather than regressing established, complex plaques. |
Problem: I am observing pro-inflammatory effects (e.g., increased cytokine expression) instead of the reported anti-inflammatory outcomes.
| Potential Cause | Troubleshooting Steps & Key Considerations |
| Acute vs. Chronic Model | Chemerin can act as a chemoattractant for immune cells, which is a pro-inflammatory action that initiates an immune response.[2][4] The widely reported anti-inflammatory effects are often observed in the context of resolving chronic inflammation, such as in atherosclerosis or experimental aneurysm models.[8][11] Your model may be reflecting the initial, acute phase of the response. |
| Cell Type Specificity | Chemerin-9's effect varies by cell type. For example, it suppresses TNF-α-induced pro-inflammatory molecule expression in endothelial cells (HUVECs) but promotes migration in rat cardiac fibroblasts.[7][12] Ensure your analysis is focused on the relevant cell types for your disease model. |
| Receptor Expression | Confirm the expression of CMKLR1 in your target tissue and cell type. CMKLR1 expression can be upregulated by high-fat diets or inflammatory stimuli, potentially sensitizing the tissue to Chemerin-9.[13] |
Diagram illustrating factors that can lead to conflicting experimental outcomes with Chemerin-9.
Caption: Experimental design choices, including rodent model, dosage, and disease context, critically influence whether Chemerin-9 produces protective or adverse effects.
Summary of Quantitative Data
Table 1: Cardiovascular Effects of Chemerin-9 in Rodent Models
| Study Focus | Rodent Model | Chemerin-9 Treatment | Key Quantitative Outcome | Reference |
| Atherosclerosis | ApoE-/- Mice | 4-week infusion | Decreased aortic atherosclerotic lesion areas | [7][8] |
| Abdominal Aortic Aneurysm | ApoE-/- Mice | 7.7 μg/kg/h infusion for 28 days | Suppressed inflammatory cell infiltration and neovascularization | [11] |
| Blood Pressure | Rats | 200 nmol bolus | Increased blood pressure by 9.1 ± 1.0 mm Hg | [5] |
| Vasoconstriction | Rat Aorta (in vitro) | Concentration-dependent | Caused contraction | [5] |
| Vasoconstriction | Mouse Aorta (in vitro) | Concentration-dependent | No response | [5] |
Table 2: Metabolic Effects of Chemerin/CMKLR1 Signaling in Rodent Models
| Study Focus | Rodent Model | Intervention | Key Quantitative Outcome | Reference |
| Glucose Tolerance | Gpr1-knockout mice (HFD) | Genetic knockout | Worsened glucose intolerance | [6][14] |
| Glucose Tolerance | CMKLR1-knockout mice | Genetic knockout | Reduced glucose uptake in adipose tissue and skeletal muscle | [14][15] |
| Glucose Tolerance | ob/ob and db/db mice | Intraperitoneal chemerin injection | Exacerbated glucose intolerance | [14] |
| Adipogenesis | Chemerin-knockout rats | Genetic knockout | Suppressed adipogenesis | [13] |
Experimental Protocols
Protocol 1: Induction of Atherosclerosis and Chemerin-9 Treatment in ApoE-/- Mice (Based on Sato et al. and Chen et al.[7][8][11])
-
Animal Model: Male Apolipoprotein E-deficient (ApoE-/-) mice, typically 8-12 weeks old.
-
Atherosclerosis Induction: Feed mice a high-fat or Western-type diet for a specified period (e.g., 4-12 weeks) to induce plaque formation.
-
Treatment Group:
-
Agent: Chemerin-9 (YFPGQFAFS).
-
Administration: Subcutaneously implant a micro-osmotic pump (e.g., Alzet Model 2004).
-
Dosage: Infuse Chemerin-9 continuously. A successfully reported dose is 7.7 μg/kg/h.[11]
-
Duration: Continue infusion for 4 weeks.
-
-
Control Group: Implant pumps containing saline vehicle.
-
Outcome Analysis:
-
At the end of the treatment period, euthanize mice and perfuse the vascular system.
-
Dissect the aorta and perform en face analysis using Oil Red O staining to quantify the total area of atherosclerotic lesions.
-
Perform immunohistochemistry on aortic root cross-sections to analyze plaque composition, including macrophage content (e.g., CD68 staining) and smooth muscle cell content.
-
Diagram outlining a typical experimental workflow for studying Chemerin-9 in a mouse model of atherosclerosis.
Caption: Standard workflow for assessing Chemerin-9's effect on atherosclerosis in ApoE-/- mice, from model induction to quantitative analysis.
References
- 1. Structural basis of CMKLR1 signaling induced by chemerin9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis of G protein–Coupled receptor CMKLR1 activation and signaling induced by a chemerin-derived agonist | PLOS Biology [journals.plos.org]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. ahajournals.org [ahajournals.org]
- 6. Chemerin: A Comprehensive Review Elucidating the Need for Cardiovascular Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. The chemerin knockout rat reveals chemerin dependence in female, but not male, experimental hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemerin-9 Attenuates Experimental Abdominal Aortic Aneurysm Formation in ApoE−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of Chemerin in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. joe.bioscientifica.com [joe.bioscientifica.com]
- 15. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Efficacy of Mouse versus Human Chemerin-9
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of mouse and human Chemerin-9, a nonapeptide agonist of the chemokine-like receptor 1 (CMKLR1), also known as ChemR23. Chemerin-9 is the C-terminal peptide of the full-length chemerin protein and is considered a potent activator of its receptor, playing a crucial role in both pro- and anti-inflammatory processes. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to aid in the selection and application of these orthologs in research and drug development.
Data Presentation: Quantitative Comparison of Efficacy
The available data indicates a significant difference in the potency of human and mouse Chemerin-9 in activating the CMKLR1 receptor. Human Chemerin-9 demonstrates a higher potency, as indicated by its lower EC50 value.
| Agonist | Receptor | Cell Line | Assay Type | EC50 Value | Reference |
| Human Chemerin-9 | Human CMKLR1 | CHO cells | Not Specified | 7.1 nM | |
| Mouse Chemerin-9 | Mouse CMKLR1 | Not Specified | Not Specified | 42 nM | [1] |
Note: The experimental conditions for the determination of the EC50 values were not fully detailed in the available resources, highlighting the need for direct comparative studies under identical assay conditions to definitively conclude on the relative potency.
Chemerin-9 Signaling Pathway
Chemerin-9 exerts its biological effects primarily through the G protein-coupled receptor, CMKLR1. Activation of CMKLR1 initiates a cascade of intracellular signaling events that can have either pro- or anti-inflammatory outcomes depending on the cellular context and the specific isoforms of chemerin present. The binding of Chemerin-9 to CMKLR1 leads to the activation of Gαi/o proteins, which in turn inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Simultaneously, the activation of phospholipase C (PLC) results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). These events culminate in the phosphorylation of downstream kinases such as ERK1/2 and Akt, leading to cellular responses like chemotaxis, modulation of inflammatory cytokine production, and regulation of cellular proliferation and survival.[2][3][4]
Caption: Chemerin-9 Signaling Pathway through CMKLR1.
Experimental Protocols
Detailed methodologies for key in vitro assays to determine the efficacy of mouse and human Chemerin-9 are provided below.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of CMKLR1 by Chemerin-9.
Materials:
-
CHO (Chinese Hamster Ovary) cells stably expressing either human or mouse CMKLR1.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Seeding: Seed the CMKLR1-expressing CHO cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in the assay buffer.
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate in the dark at 37°C for 1 hour.
-
Compound Preparation: Prepare serial dilutions of mouse and human Chemerin-9 in the assay buffer.
-
Measurement: Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add the Chemerin-9 dilutions to the wells.
-
Immediately begin kinetic measurement of fluorescence intensity for a set period (e.g., 180 seconds).
-
Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium mobilization. Calculate the EC50 value from the dose-response curve.
ERK Phosphorylation Assay
This assay quantifies the phosphorylation of Extracellular Signal-Regulated Kinase (ERK) in response to Chemerin-9-mediated CMKLR1 activation.
Materials:
-
Macrophages or other relevant cell types expressing CMKLR1.
-
Cell lysis buffer.
-
Phospho-ERK1/2 and total ERK1/2 antibodies.
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP or a fluorophore).
-
Western blot or ELISA reagents.
-
Plate reader or imaging system.
Procedure:
-
Cell Culture and Starvation: Culture the cells to the desired confluency and then serum-starve them for several hours to reduce basal ERK phosphorylation.
-
Stimulation: Treat the cells with various concentrations of mouse or human Chemerin-9 for a specific time (e.g., 5-15 minutes).
-
Cell Lysis: Wash the cells with cold PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Detection (Western Blot):
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against phospho-ERK1/2 and total ERK1/2.
-
Incubate with the appropriate secondary antibodies.
-
Detect the signal using a suitable substrate and imaging system.
-
-
Detection (ELISA):
-
Use a commercially available phospho-ERK1/2 ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis: Quantify the band intensity (Western blot) or absorbance/fluorescence (ELISA) for phospho-ERK and normalize it to the total ERK signal. Generate a dose-response curve to determine the EC50.
Caption: In Vitro Efficacy Experimental Workflow.
In Vivo Efficacy
Both mouse and human Chemerin-9 have been investigated in various in vivo models, primarily focusing on their roles in inflammation and metabolic diseases.
-
Anti-Atherosclerotic Effects: Studies in ApoE-/- mice, a model for atherosclerosis, have shown that infusion of Chemerin-9 can significantly decrease the area of aortic atherosclerotic lesions. This effect is associated with a reduction in macrophage accumulation within the plaques, suggesting an anti-inflammatory role in this context.[5][6][7]
-
Inflammation: Chemerin-9 has demonstrated potent anti-inflammatory effects in various models. For instance, it can suppress the production of pro-inflammatory mediators by macrophages.[8] However, the role of the chemerin/CMKLR1 axis in inflammation is complex, with some studies suggesting pro-inflammatory effects depending on the specific context and chemerin isoforms present.[2]
Due to the limited number of direct comparative in vivo studies, it is challenging to definitively state whether mouse or human Chemerin-9 is more efficacious in animal models. The choice of ortholog for in vivo studies should consider the specific animal model and the research question being addressed.
Conclusion
The available evidence suggests that human Chemerin-9 is a more potent agonist of the CMKLR1 receptor than its murine counterpart, as demonstrated by its lower EC50 value. Both orthologs activate the same primary signaling pathway, leading to calcium mobilization and ERK phosphorylation, and have shown efficacy in in vivo models of inflammation and atherosclerosis.
For researchers and drug development professionals, the choice between mouse and human Chemerin-9 will depend on the specific application. For in vitro studies targeting the human receptor, human Chemerin-9 is the more potent and clinically relevant choice. For studies in mouse models, while mouse Chemerin-9 is the homologous ligand, the higher potency of human Chemerin-9 might be a consideration, although potential immunogenicity and off-target effects should be carefully evaluated.
Ultimately, direct, side-by-side comparative studies of mouse and human Chemerin-9 in a range of in vitro and in vivo models are needed to provide a more complete understanding of their relative efficacy and to guide the selection of the most appropriate tool for future research and therapeutic development.
References
- 1. Chemerin-9, Mouse | Other Chemokine Receptors | Tocris Bioscience [tocris.com]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. adooq.com [adooq.com]
- 5. researchgate.net [researchgate.net]
- 6. portlandpress.com [portlandpress.com]
- 7. Chemerin-9, a potent agonist of chemerin receptor (ChemR23), prevents atherogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthetic chemerin-derived peptides suppress inflammation through ChemR23 | Journal of Experimental Medicine | Rockefeller University Press [rupress.org]
Comparative analysis of Chemerin-9 and other chemerin-derived peptides
A Comparative Guide to Chemerin-9 and Other Chemerin-Derived Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Chemerin-9 and other key chemerin-derived peptides. Chemerin, a chemoattractant protein, undergoes proteolytic processing to generate various active forms. Its C-terminal peptides, in particular, have garnered significant interest as they often retain or modulate the biological activity of the full-length protein, making them valuable tools for research and potential therapeutic development. This document outlines their comparative bioactivities, receptor interactions, and the experimental frameworks used for their evaluation.
Comparative Analysis of Chemerin Peptide Bioactivity
Chemerin's biological functions are primarily mediated through the G protein-coupled receptor CMKLR1 (ChemR23), with interactions also reported for GPR1 and CCRL2.[1][2] The activity of chemerin is critically dependent on C-terminal proteolytic processing, which generates the mature, active form (typically residues 21-157).[3][4] Peptides derived from this C-terminal region can act as potent agonists. Chemerin-9, a nonapeptide corresponding to the C-terminus of mature chemerin, retains a significant portion of the full-sized protein's agonist activity at the CMKLR1 receptor, with a potency in the low nanomolar range.[5][6]
Other peptides, such as Chemerin-15, have demonstrated a fascinating divergence in function, exhibiting potent anti-inflammatory properties while having reduced chemoattractant activity.[7][8] This functional separation highlights the potential for developing selective modulators of chemerin signaling. The following table summarizes quantitative data for key chemerin-derived peptides.
Data Presentation: Quantitative Comparison of Chemerin Peptides
| Peptide | Amino Acid Sequence (Human) | Primary Receptor Target | Key Biological Activity | Potency (EC50) / Effective Concentration | Citation(s) |
| Chemerin-9 (C9) | YFPGQFAFS (149-157) | CMKLR1, GPR1 | Potent CMKLR1 agonist, chemotaxis, anti-inflammatory | 7.1 nM (CMKLR1 activation) | [5][6][9] |
| Chemerin-15 (C15) | AGEDPHSFYFPGQFA (141-155) | CMKLR1 | Potent anti-inflammatory, reduced chemotactic activity | ~0.1-1 pM (in vitro anti-inflammatory effect) | [7][8][10] |
| Chemerin-13 (C13) | PHSFYFPGQFAFS (145-157) | CMKLR1, GPR1 | CMKLR1/GPR1 Agonist | pEC50 = 9.05 (slightly more potent than C9) | [11] |
| Chemerin-20 (C-20) | Not specified | CMKLR1, GPR1 | Agonist with chemotactic and steroidogenesis-suppressive effects | High affinity but less potent than full-length chemerin | [2] |
| Full-Length Chemerin | Residues 21-157 | CMKLR1, GPR1, CCRL2 | Benchmark agonist for chemotaxis and inflammation | ~0.3 nM (CMKLR1 activation) | [12] |
Signaling Pathways and Mechanisms of Action
Chemerin peptides primarily exert their effects by activating the Gi-coupled receptor CMKLR1.[3] Ligand binding initiates a cascade of intracellular events characteristic of Gi signaling, including the inhibition of adenylyl cyclase, leading to reduced cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC), which results in intracellular calcium mobilization.[9][12] Furthermore, activation of CMKLR1 by peptides like Chemerin-9 stimulates the phosphorylation of downstream kinases such as Akt and ERK, which are involved in cell survival, proliferation, and migration.[4][13] The context of the cellular environment and the specific peptide ligand can dictate whether the ultimate physiological outcome is pro- or anti-inflammatory.[1][3]
Experimental Protocols
The characterization of chemerin-derived peptides relies on a suite of standardized in vitro and in vivo assays to determine receptor binding, functional activity, and physiological effects.
A. Receptor Binding Assays
These assays quantify the affinity of a peptide for its receptor.
-
Methodology: A common approach is the competitive radioligand binding assay. Cells expressing the receptor of interest (e.g., CMKLR1-CHO cells) are incubated with a fixed concentration of a radiolabeled chemerin peptide and varying concentrations of the unlabeled test peptide. The ability of the test peptide to displace the radioligand is measured, and the inhibition constant (Ki) is calculated.[5] More recently, Bioluminescence Resonance Energy Transfer (BRET) assays, such as the NanoBRET system, have been employed. This involves a Nanoluciferase (Nluc)-tagged receptor and a fluorescently-labeled ligand (e.g., TAMRA-C9), providing a sensitive method to study ligand binding in live cells.[14]
B. Functional Assays
These assays measure the biological response following receptor activation.
-
Calcium Mobilization Assay:
-
Protocol: CMKLR1-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). The baseline fluorescence is measured. The test peptide is then added, and the change in intracellular calcium concentration is recorded over time using a fluorometer. The EC50 value is determined from the dose-response curve.[12]
-
-
cAMP Inhibition Assay:
-
Protocol: Cells are pre-treated with forskolin to stimulate adenylyl cyclase and elevate intracellular cAMP levels. The cells are then incubated with varying concentrations of the chemerin peptide. The reaction is stopped, cells are lysed, and the cAMP concentration is measured using an immunoassay (e.g., HTRF or ELISA). The ability of the peptide to inhibit forskolin-induced cAMP production is quantified to determine its IC50.[9]
-
-
Chemotaxis (Cell Migration) Assay:
-
Protocol: The migratory response of immune cells (e.g., macrophages, dendritic cells) is assessed using a modified Boyden chamber. The lower chamber is filled with medium containing the test peptide at various concentrations. Cells are placed in the upper chamber, separated by a porous membrane. After an incubation period, the number of cells that have migrated through the membrane into the lower chamber is quantified by microscopy and cell counting.[7]
-
C. In Vivo Anti-Inflammatory Assays
-
Methodology: The zymosan-induced peritonitis model in mice is frequently used. Mice are administered the test peptide (e.g., Chemerin-15) via intraperitoneal injection. Subsequently, zymosan (a yeast cell wall component) is injected to induce an inflammatory response. After several hours, peritoneal lavage is performed to collect immune cells. The recruitment of neutrophils and monocytes is quantified by flow cytometry or cell counting, and the levels of pro-inflammatory mediators in the lavage fluid are measured by ELISA.[7][8]
Conclusion and Future Directions
The study of chemerin-derived peptides reveals a complex and nuanced signaling system. Chemerin-9 stands out as a potent and stable agonist of CMKLR1, closely mimicking the activity of the full-length processed protein and serving as a valuable reference compound.[5] In contrast, peptides like Chemerin-15 demonstrate that it is possible to uncouple the anti-inflammatory and chemoattractant functions of chemerin signaling.[7] This discovery is particularly significant for drug development, suggesting that synthetic chemerin-derived peptides could be engineered as novel therapeutics for inflammatory diseases, potentially avoiding the pro-inflammatory chemotactic effects associated with the native ligand. Further research focusing on the structure-activity relationships of these peptides will be crucial for designing next-generation modulators of the chemerin system with enhanced selectivity and therapeutic efficacy.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Chemerin-Derived Peptide C-20 Suppressed Gonadal Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis of CMKLR1 signaling induced by chemerin9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. The C-terminal nonapeptide of mature chemerin activates the chemerin receptor with low nanomolar potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemerin-9 peptide [novoprolabs.com]
- 7. Synthetic chemerin-derived peptides suppress inflammation through ChemR23 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic chemerin-derived peptides suppress inflammation through ChemR23 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemerin-9, Human | Chemokine Receptor Agonists: R&D Systems [rndsystems.com]
- 10. mdpi.com [mdpi.com]
- 11. Structural Basis for Chemerin Recognition and Signaling Through Its Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemerin: A Comprehensive Review Elucidating the Need for Cardiovascular Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. The Chemerin Receptor CMKLR1 Requires Full‐Length Chemerin for High Affinity in Contrast to GPR1 as Demonstrated by a New Nanoluciferase‐Based Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Specificity Controls for Chemerin-9 Binding Assays in Murine Models
For researchers, scientists, and drug development professionals investigating the chemerin signaling axis, ensuring the specificity of Chemerin-9 binding to its primary receptor, Chemokine-like Receptor 1 (CMKLR1), is paramount. This guide provides a comparative overview of essential specificity controls for Chemerin-9 binding assays in mouse models, complete with experimental data, detailed protocols, and visual workflows to aid in robust assay design and interpretation.
Chemerin-9, the C-terminal nonapeptide of the chemerin protein, is a potent agonist of CMKLR1, a G protein-coupled receptor implicated in inflammation, metabolic regulation, and immune cell trafficking.[1][2] Given that chemerin can also interact with other receptors, such as GPR1 and CCRL2, albeit with different functional outcomes, rigorous specificity controls are crucial to definitively attribute observed binding to CMKLR1.[3] This guide explores and compares four key types of specificity controls: excess unlabeled ligand, CMKLR1 knockout models, scrambled peptides, and pharmacological antagonists.
Comparison of Specificity Controls for Chemerin-9 Binding Assays
The selection of an appropriate specificity control is critical for the validation of any Chemerin-9 binding assay. The following table summarizes and compares the most commonly employed methods.
| Specificity Control | Principle | Advantages | Disadvantages | Typical Application |
| Excess Unlabeled Ligand | Competition for the binding site. A high concentration of unlabeled Chemerin-9 displaces the labeled ligand from specific binding sites, leaving only non-specific binding. | Simple to implement in any binding assay format. Cost-effective. | Does not distinguish between different specific binding sites if the ligand binds to multiple receptors. | Standard in radioligand and fluorescent binding assays to determine non-specific binding. |
| CMKLR1 Knockout Models | Genetic ablation of the target receptor. Cells or tissues from CMKLR1 knockout mice should exhibit no specific binding of Chemerin-9. | Provides the most definitive evidence for CMKLR1-specific binding. Allows for in vivo and ex vivo validation. | Expensive and time-consuming to generate and maintain knockout animal lines. Potential for compensatory mechanisms. | Gold standard for validating the specificity of a novel Chemerin-9 binding assay or ligand. |
| Scrambled Peptides | Use of a peptide with the same amino acid composition as Chemerin-9 but in a randomized sequence. This peptide should not recognize the CMKLR1 binding pocket. | Relatively inexpensive to synthesize. Can be used as a negative control in both binding and functional assays. | The scrambled peptide may have unexpected off-target effects. Does not control for binding to other potential chemerin receptors. | A good negative control to demonstrate that the specific sequence of Chemerin-9 is required for binding. |
| Pharmacological Antagonists | A small molecule that specifically blocks the Chemerin-9 binding site on CMKLR1. | Can be used in vitro and in vivo. Allows for the study of the functional consequences of blocking the receptor. | The antagonist itself may have off-target effects. Specificity of the antagonist must be well-characterized. | Useful for confirming that the observed binding is to the orthosteric site of CMKLR1 and for in vivo studies. |
Experimental Protocols and Methodologies
Detailed and robust experimental protocols are the foundation of reproducible research. Below are methodologies for key experiments in the study of Chemerin-9 binding.
Radioligand Competition Binding Assay
This assay measures the ability of unlabeled Chemerin-9 or other test compounds to compete with a radiolabeled Chemerin-9 analog for binding to CMKLR1.
Materials:
-
Cells or cell membranes expressing mouse CMKLR1
-
[125I]-Chemerin-9 (radioligand)
-
Unlabeled mouse Chemerin-9
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
Scintillation fluid and counter
Procedure:
-
Prepare a dilution series of unlabeled Chemerin-9.
-
In a 96-well plate, add a constant concentration of [125I]-Chemerin-9 to each well.
-
Add the different concentrations of unlabeled Chemerin-9 to the wells.
-
To determine non-specific binding, add a 100- to 1000-fold excess of unlabeled Chemerin-9 to a set of control wells.[4]
-
Add the cells or membranes expressing CMKLR1 to initiate the binding reaction.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
NanoBRET™ Binding Assay
This assay measures ligand binding in real-time in living cells using Bioluminescence Resonance Energy Transfer (BRET).
Materials:
-
Live cells expressing N-terminally NanoLuc®-tagged mouse CMKLR1
-
Fluorescently labeled Chemerin-9 (e.g., TAMRA-Chemerin-9)
-
NanoBRET™ substrate (e.g., furimazine)
-
Assay medium (e.g., Opti-MEM)
-
White, opaque 96- or 384-well plates
Procedure:
-
Seed the NanoLuc®-CMKLR1 expressing cells in the assay plates.
-
Prepare a dilution series of the fluorescently labeled Chemerin-9.
-
To determine non-specific binding, prepare wells with a high concentration of unlabeled Chemerin-9.
-
Add the fluorescent ligand to the cells.
-
Add the NanoBRET™ substrate.
-
Incubate for a specified time at 37°C.
-
Measure the luminescence at two wavelengths (donor and acceptor channels) using a plate reader capable of detecting BRET signals.
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
Calcium Mobilization Assay
This functional assay measures a downstream signaling event of CMKLR1 activation.
Materials:
-
Cells expressing mouse CMKLR1
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Mouse Chemerin-9
Procedure:
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Measure the baseline fluorescence using a fluorescence plate reader.
-
Add Chemerin-9 to the cells.
-
Immediately start measuring the fluorescence intensity over time.
-
To test for specificity, pre-incubate the cells with a CMKLR1 antagonist before adding Chemerin-9. A lack of a calcium signal indicates specific receptor-mediated activation.
Visualizing Pathways and Workflows
Understanding the underlying biological pathways and experimental procedures is enhanced through clear visualizations.
References
- 1. mdpi.com [mdpi.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Chemerin-Activated Functions of CMKLR1 are Regulated by G Protein-Coupled Receptor Kinase 6 (GRK6) and β-Arrestin 2 in Inflammatory Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis of G protein–Coupled receptor CMKLR1 activation and signaling induced by a chemerin-derived agonist | PLOS Biology [journals.plos.org]
A Comparative Guide to Chemerin-9 Effects in Wild-Type vs. Chemerin Knockout Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction to Chemerin and Chemerin-9
Chemerin is an adipokine involved in a multitude of physiological processes, including immune cell trafficking, adipogenesis, and glucose metabolism.[1] It is secreted as an inactive precursor, pro-chemerin, and requires proteolytic cleavage to become active.[2] Chemerin-9 is a nine-amino-acid peptide derived from the C-terminus of active chemerin and is a potent agonist for the CMKLR1 receptor, mediating most of chemerin's known biological effects.[3][4] Understanding the role of Chemerin-9 in the presence and absence of endogenous chemerin is crucial for elucidating its therapeutic potential.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on Chemerin-9's effects in wild-type or disease-model mice and the baseline characteristics of Chemerin knockout mice compared to their wild-type counterparts.
Table 1: Effects of Chemerin-9 Administration in Wild-Type and Disease-Model Mice
| Parameter | Mouse Model | Treatment | Outcome | Reference |
| Inflammation | ||||
| Aortic Atherosclerotic Lesions | ApoE-/- | 4-week infusion of Chemerin-9 | Significantly decreased lesion areas | [5] |
| Inflammatory Cell Infiltration in Aortic Aneurysm | ApoE-/- | Ang II + Chemerin-9 (7.7 μg/kg/h) for 28 days | Markedly suppressed macrophage and B cell infiltration | [6] |
| Pro-inflammatory Molecule Expression (in HUVECs) | In vitro | Chemerin-9 (500 ng/ml) + TNF-α | Significantly suppressed TNF-α-induced mRNA expression of adhesion molecules | [2] |
| Metabolism | ||||
| Glucose Intolerance | Pancreatogenic Diabetes Mellitus (PDM) model | Chemerin-9 (0.2 mg/kg; i.p.; daily for 42 days) | Alleviated glucose intolerance and insulin resistance | [7][8] |
| Fasting Plasma Glucose (FPG) in PDM mice | PDM model | Chemerin-9 treatment for 42 days | Significant decrease in FPG levels | [7] |
| Postprandial Plasma Glucose (PPG) in PDM mice | PDM model | Chemerin-9 treatment for 42 days | Significant decrease in PPG levels | [7] |
| Glucose Uptake in Obese/Diabetic Mice | ob/ob and db/db mice | Exogenous chemerin | Decreased tissue glucose uptake | [9] |
Table 2: Phenotypic Comparison of Chemerin Knockout vs. Wild-Type Mice (Baseline)
| Parameter | Mouse Model | Diet | Observation in Chemerin KO vs. WT | Reference |
| Metabolism | ||||
| Blood Lipids | C57BL/6 | High-Fat Diet (HFD) | Significantly decreased serum Triglycerides (TG) and increased High-Density Lipoprotein (HDL) | [10] |
| Adipocyte Size | C57BL/6 | HFD | Smaller white and brown adipocytes | [10][11] |
| Glucose Metabolism | C57BL/6 | HFD | Improved blood lipid profile | [10] |
| Hepatic Gluconeogenesis | Not Specified | Not Specified | Enhanced in chemerin deficient mice | [10] |
| Other | ||||
| Gut Microbiome | C57BL/6 | Not Specified | Minor differences in bacterial abundance compared to WT | [12] |
Signaling Pathways and Experimental Workflows
Chemerin-9 Signaling Pathway
Chemerin-9 exerts its effects by binding to and activating CMKLR1, a G protein-coupled receptor (GPCR).[4] This interaction initiates a cascade of intracellular signaling events. Upon activation, CMKLR1 couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4] Activation of CMKLR1 also stimulates phospholipase C (PLC), which results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores.[3] Furthermore, CMKLR1 activation can lead to the phosphorylation of extracellular signal-regulated kinases (ERK) and Akt, which are involved in cell migration, proliferation, and survival.[4][8]
Chemerin-9/CMKLR1 Signaling Cascade.
Experimental Workflow: In Vivo Administration of Chemerin-9
The following diagram illustrates a typical experimental workflow for assessing the in vivo effects of Chemerin-9 in a mouse model.
A typical in vivo experimental workflow.
Experimental Protocols
Chemerin-9 Administration in a Mouse Model of Abdominal Aortic Aneurysm[6]
-
Animal Model : ApoE-/- mice.
-
Grouping : Mice were randomly divided into three groups: Sham, Abdominal Aortic Aneurysm (AAA), and Chemerin-9.
-
Treatment Administration :
-
The AAA group was infused with Angiotensin II (Ang II) at a rate of 1.44 mg/kg/day.
-
The Chemerin-9 group received both Ang II (1.44 mg/kg/day) and Chemerin-9 (7.7 μg/kg/h).
-
Treatments were administered for 28 days via subcutaneously implanted micro-osmotic pumps.
-
-
Analysis :
-
Histology : Aortic tissues were stained with Hematoxylin and Eosin (H&E) and Elastin van Gieson (EVG).
-
Immunohistochemistry (IHC) : Detection of inflammatory cell markers (e.g., CD68+, B220+).
-
Quantitative Real-Time PCR (qRT-PCR) : Measurement of mRNA levels of chemerin, CMKLR1, MMP-2, and MMP-9 in aortic tissues.
-
ELISA : Quantification of circulating chemerin levels in serum.
-
Generation and Analysis of Chemerin Knockout Mice[11]
-
Generation : Chemerin (-/-) mice with a C57BL/6 genetic background were generated using the Cre-loxP system.
-
Genotyping : The genotype of the mice was confirmed at the DNA level via PCR.
-
Verification of Knockout : The absence of chemerin mRNA and protein expression in various tissues (e.g., gastrocnemius muscle, liver) was confirmed by qRT-PCR and Western blot, respectively.
-
Phenotypic Analysis :
-
Dietary Intervention : Mice were fed either a normal diet (ND) or a high-fat diet (HFD).
-
Blood Analysis : Serum levels of triglycerides (TG), total cholesterol (TC), high-density lipoprotein (HDL), and low-density lipoprotein (LDL) were measured.
-
Histology : Epididymal white adipose tissue, interscapular brown adipose tissue, and liver were stained with H&E to assess adipocyte size and lipid accumulation.
-
Inferred Comparison of Chemerin-9 Effects in WT vs. Chemerin KO Mice
Based on the available data, a logical comparison can be constructed. In wild-type mice, exogenous Chemerin-9 acts on a system where endogenous chemerin is already present, potentially modulating baseline signaling and cellular responses. In Chemerin KO mice, Chemerin-9 would be introduced into a system naive to chemerin signaling, which could lead to more pronounced or distinct effects, particularly in metabolic and inflammatory pathways where baseline levels are altered due to the gene knockout.
Inferred comparison of Chemerin-9 effects.
Conclusion
Chemerin-9 demonstrates significant anti-inflammatory and metabolic regulatory effects in wild-type and disease-model mice.[5][7] In scenarios of inflammation, such as atherosclerosis and aortic aneurysm, Chemerin-9 reduces inflammatory cell infiltration and the expression of pro-inflammatory molecules.[2][6] In metabolic disease models, it can improve glucose tolerance and insulin resistance.[7]
Chemerin knockout mice exhibit a distinct metabolic phenotype at baseline, characterized by an improved lipid profile on a high-fat diet but also enhanced hepatic gluconeogenesis.[10] The absence of endogenous chemerin suggests that these mice may have a different responsiveness to exogenous Chemerin-9. It is plausible that administering Chemerin-9 to Chemerin KO mice could lead to a more pronounced effect on CMKLR1-mediated pathways due to the lack of pre-existing ligand-receptor interactions. Future studies directly comparing the effects of Chemerin-9 in both wild-type and Chemerin knockout mice are warranted to fully elucidate its physiological roles and therapeutic potential. Such studies would provide critical insights into the necessity of endogenous chemerin for the full spectrum of Chemerin-9's actions and could guide the development of novel therapies targeting the chemerin/CMKLR1 axis.
References
- 1. Chemerin Isoforms and Activity in Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Signaling Properties of Chemerin Receptors CMKLR1, GPR1 and CCRL2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Chemerin-9 Attenuates Experimental Abdominal Aortic Aneurysm Formation in ApoE−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulatory effect of chemerin and therapeutic efficacy of chemerin-9 in pancreatogenic diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Chemerin exacerbates glucose intolerance in mouse models of obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ec.bioscientifica.com [ec.bioscientifica.com]
- 11. Chemerin affects blood lipid profile of high-fat diet male mice in sedentary and exercise states via glucose and lipid metabolism enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Battle for Resolution: Chemerin-9 vs. Resolvin E1 in Murine Models
A Comparative Guide for Researchers in Inflammation and Drug Development
In the intricate landscape of inflammatory resolution, two key players, the peptide agonist Chemerin-9 and the lipid mediator Resolvin E1, have emerged as potent regulators of immune responses, primarily through their interaction with the ChemR23 receptor. This guide provides a comprehensive comparison of the in vivo activities of mouse Chemerin-9 and Resolvin E1, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate tool for their inflammatory models.
At a Glance: Key Performance Indicators
While both Chemerin-9 and Resolvin E1 exhibit pro-resolving and anti-inflammatory effects by engaging the ChemR23 receptor, available data from murine models of acute inflammation suggests a significant difference in their in vivo potency.
| Parameter | Mouse Chemerin-9 (as C15 peptide*) | Mouse Resolvin E1 | Reference |
| In Vivo Potency (Zymosan-Induced Peritonitis) | High | Moderate | [1] |
| Neutrophil Infiltration Reduction | ~63% at 8 pg/mouse (0.32 ng/kg) | ~25% at 300 ng/mouse (12 µg/kg) | [1] |
| Monocyte Infiltration Reduction | ~62% at 8 pg/mouse (0.32 ng/kg) | Data not directly compared at equivalent doses | [1] |
| Primary Receptor | ChemR23 (CMKLR1) | ChemR23 (CMKLR1), BLT1 | [1][2] |
*Note: The data for Chemerin-9 is based on the closely related and potent 15-amino acid chemerin-derived peptide, C15, which encompasses the Chemerin-9 sequence and has been shown to be a highly effective ChemR23 agonist[1].
Delving Deeper: Biological Activities and Signaling Pathways
Both Chemerin-9 and Resolvin E1 are crucial endogenous mediators that actively promote the resolution of inflammation rather than simply suppressing it. Their primary mode of action is through the G protein-coupled receptor ChemR23, also known as chemokine-like receptor 1 (CMKLR1)[1][2]. Activation of ChemR23 by either ligand initiates a cascade of intracellular signaling events that collectively dampen pro-inflammatory pathways and enhance pro-resolving functions.
Shared Signaling Pathways:
Upon binding to ChemR23, both Chemerin-9 and Resolvin E1 can trigger downstream signaling cascades involving:
-
PI3K/Akt Pathway: This pathway is crucial for cell survival, proliferation, and importantly, in the context of resolution, for promoting macrophage phagocytosis of apoptotic cells and cellular debris.
-
ERK/MAPK Pathway: Activation of the ERK/MAPK pathway can have context-dependent effects, but in the setting of inflammation resolution, it is often associated with the modulation of cytokine production and the regulation of immune cell functions.
Below are diagrams illustrating the general signaling pathways for Chemerin-9 and Resolvin E1 upon binding to ChemR23.
Distinct Activities:
While sharing a primary receptor, a key difference lies in Resolvin E1's ability to also interact with the leukotriene B4 receptor, BLT1, where it acts as a partial agonist/antagonist[2]. This dual-receptor interaction may contribute to its broader anti-inflammatory profile by directly counteracting the pro-inflammatory effects of leukotriene B4.
Experimental Head-to-Head: Zymosan-Induced Peritonitis in Mice
The zymosan-induced peritonitis model is a widely used and robust method for studying acute inflammation and its resolution. The intraperitoneal injection of zymosan, a component of yeast cell walls, elicits a rapid and well-characterized inflammatory response, including the influx of neutrophils and monocytes into the peritoneal cavity.
Experimental Workflow:
Detailed Experimental Protocol (Adapted from Cash et al., 2008):
-
Animal Model: Male C57BL/6 mice (6-8 weeks old) are typically used.
-
Induction of Peritonitis: Zymosan A (from Saccharomyces cerevisiae) is suspended in sterile saline and administered via intraperitoneal (i.p.) injection at a concentration of 1 mg/ml in a total volume of 1 ml.
-
Treatment Administration: Immediately following zymosan challenge, mice are treated with an i.p. injection of either mouse Chemerin-9 (or a related peptide like C15), Resolvin E1, or a vehicle control (e.g., saline).
-
Inflammatory Response Assessment: At a predetermined time point (e.g., 4 hours post-injection), mice are euthanized.
-
Peritoneal Lavage: The peritoneal cavity is washed with 5-10 ml of ice-cold phosphate-buffered saline (PBS) containing heparin or EDTA.
-
Cellular Analysis: The collected peritoneal lavage fluid is centrifuged, and the cell pellet is resuspended. Total leukocyte counts are determined using a hemocytometer. Differential cell counts (neutrophils, monocytes/macrophages) are performed using flow cytometry with specific cell surface markers (e.g., Ly6G for neutrophils, F4/80 for macrophages).
-
Mediator Analysis: The supernatant from the peritoneal lavage can be used to measure the levels of pro-inflammatory cytokines and chemokines (e.g., TNF-α, IL-6, MCP-1) using enzyme-linked immunosorbent assays (ELISA).
Conclusion: Potency as a Key Differentiator
Both mouse Chemerin-9 and Resolvin E1 are powerful tools for investigating the mechanisms of inflammatory resolution. Their shared activity through the ChemR23 receptor underscores a common pathway for dampening inflammation. However, for researchers seeking a highly potent agonist for in vivo studies in murine models of acute inflammation, the available evidence points to Chemerin-9 (and its derivatives) as being significantly more potent on a mass basis than Resolvin E1[1]. The choice between these two mediators will ultimately depend on the specific research question, the desired potency, and the potential interest in the dual-receptor activity of Resolvin E1 on both ChemR23 and BLT1. This guide provides the foundational data and methodologies to make an informed decision for future research endeavors.
References
- 1. Frontiers | Resolvin D1 and Resolvin E1 Promote the Resolution of Allergic Airway Inflammation via Shared and Distinct Molecular Counter-Regulatory Pathways [frontiersin.org]
- 2. Peripheral Interaction of Resolvin D1 and E1 with Opioid Receptor Antagonists for Antinociception in Inflammatory Pain in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Guidance for Chemerin-9, Mouse
For researchers, scientists, and drug development professionals utilizing Chemerin-9, Mouse, a potent agonist for the Chemokine-like receptor 1 (CMKLR1), ensuring safe handling and proper disposal is paramount for laboratory safety and environmental responsibility. This document provides a comprehensive operational and disposal plan, grounded in established laboratory safety principles for non-hazardous bioactive peptides.
Immediate Safety and Handling Precautions
While specific hazard data for this compound is not extensively documented, it is prudent to handle it as a potentially bioactive substance. Adherence to Good Laboratory Practices (GLP) is mandatory.
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses, and gloves, when handling this compound in its lyophilized or reconstituted form.
-
Avoid Contamination: Work in a clean, controlled environment, such as a laminar flow hood, to prevent contamination of the peptide and the surrounding workspace.[1] Use sterile tools and equipment for all handling procedures.[1]
-
Storage: For maximum stability, store lyophilized this compound at -20°C.[2][3] Before opening, allow the vial to warm to room temperature in a desiccator to prevent moisture absorption, which can degrade the peptide.[2][4][5]
-
Reconstitution: When preparing solutions, consult the manufacturer's datasheet for the recommended solvent, which is often sterile distilled water or a specific buffer.[4] For long-term storage of solutions, it is advisable to prepare aliquots and store them at -20°C or colder to avoid repeated freeze-thaw cycles.[2][3]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, compiled from various supplier datasheets.
| Property | Value |
| Molecular Weight | 1013.16 g/mol |
| Formula | C₅₁H₆₈N₁₀O₁₂ |
| Purity | ≥95% (HPLC) |
| Solubility | Soluble to 1 mg/ml in water |
| EC₅₀ for CMKLR1 | 42 nM |
Step-by-Step Disposal Procedures
As this compound is a peptide with biological activity, its disposal should be managed to prevent unintended environmental release. The following procedures are based on general guidelines for non-hazardous laboratory waste.[6][7][8][9]
1. Unused Lyophilized Product:
-
Original Container: If possible, dispose of the original vial with the unused lyophilized powder in a designated container for non-hazardous chemical waste. Ensure the container is clearly labeled.
-
Institutional Guidelines: Always follow your institution's specific guidelines for chemical waste disposal.[1]
2. Aqueous Solutions of this compound:
-
Small Quantities: For small quantities of aqueous solutions (in the microliter to milliliter range) used in typical in vitro experiments, disposal down the sanitary sewer with copious amounts of water is generally acceptable, provided it aligns with local regulations and institutional policies.[6]
-
Large Quantities: For larger volumes, or if local regulations prohibit drain disposal, collect the aqueous waste in a clearly labeled container. This container should be designated for non-hazardous aqueous chemical waste and disposed of through your institution's hazardous waste management program.
-
Deactivation (Optional): While not typically required for non-hazardous peptides, if your institutional policy requires deactivation, you may consider treatment with a 10% bleach solution for a minimum of 30 minutes before disposal. Neutralize the bleach solution to a pH between 6.0 and 8.0 before drain disposal, if permitted.
3. Contaminated Labware and PPE:
-
Solid Waste: Items such as pipette tips, microfuge tubes, and gloves that have come into contact with this compound should be disposed of in the regular laboratory solid waste stream, unless they are contaminated with other hazardous materials.[8]
-
Sharps: Needles or other sharps used for in vivo administration must be disposed of in a designated sharps container.
-
Glassware: Reusable glassware should be decontaminated by soaking in a suitable laboratory detergent or a 10% bleach solution, followed by thorough rinsing with water.
Experimental Protocols
In Vitro Cell Migration Assay (Boyden Chamber Assay)
This protocol is a representative example of an in vitro experiment using this compound to assess its effect on cell migration.[10]
-
Cell Culture: Primary cardiac fibroblasts are isolated from adult male Wistar rats and cultured in appropriate media.
-
Assay Preparation: A Boyden chamber apparatus is used, with a porous membrane separating the upper and lower chambers.
-
Chemerin-9 Preparation: A stock solution of this compound is prepared in a suitable vehicle (e.g., sterile PBS) and then diluted to the desired final concentrations in the assay medium.
-
Assay Procedure:
-
The lower chamber is filled with medium containing various concentrations of this compound.
-
Cardiac fibroblasts are seeded into the upper chamber.
-
The chamber is incubated to allow for cell migration towards the Chemerin-9 gradient.
-
-
Quantification: After the incubation period, the membrane is fixed and stained. The number of cells that have migrated to the lower side of the membrane is counted under a microscope.
-
Controls: Include a negative control (medium without Chemerin-9) and potentially a positive control (a known chemoattractant).
Visualizations
Signaling Pathway of Chemerin-9
Caption: Chemerin-9 signaling through the CMKLR1 receptor.
Experimental Workflow for In Vivo Study
Caption: A typical workflow for an in vivo study using this compound.
References
- 1. Best Practices for Storing and Handling Research-Grade Peptides - IntelligentHQ [intelligenthq.com]
- 2. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. bachem.com [bachem.com]
- 5. bachem.com [bachem.com]
- 6. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 7. ptb.de [ptb.de]
- 8. essex.ac.uk [essex.ac.uk]
- 9. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 10. Chemerin-9 stimulates migration in rat cardiac fibroblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
